N-(2-methoxyethyl)-2-piperazin-1-ylacetamide
Description
Properties
IUPAC Name |
N-(2-methoxyethyl)-2-piperazin-1-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O2/c1-14-7-4-11-9(13)8-12-5-2-10-3-6-12/h10H,2-8H2,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFDFRNQDABKII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201276113 | |
| Record name | N-(2-Methoxyethyl)-1-piperazineacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201276113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871217-34-4 | |
| Record name | N-(2-Methoxyethyl)-1-piperazineacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871217-34-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Methoxyethyl)-1-piperazineacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201276113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-methoxyethyl)-2-(piperazin-1-yl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"N-(2-methoxyethyl)-2-piperazin-1-ylacetamide" molecular weight
An In-Depth Technical Guide to the Molecular Weight of N-(2-methoxyethyl)-2-piperazin-1-ylacetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular weight of the novel compound this compound. As a distinct chemical entity, the precise determination of its molecular weight is a critical first step in its characterization for any research or drug development application. This document details the theoretical calculation of its molecular weight based on its chemical structure and presents a series of authoritative, field-proven methodologies for its experimental verification. The protocols described herein are designed to establish a self-validating system for the confirmation of the compound's identity and purity, emphasizing the causality behind experimental choices to ensure scientific integrity.
Introduction to this compound
This compound is a substituted piperazine acetamide. The piperazine ring is a common scaffold in medicinal chemistry, known for its presence in a wide array of pharmacologically active compounds.[1] The structural uniqueness of this particular molecule is conferred by the N-(2-methoxyethyl) group on the acetamide nitrogen. The synthesis of related N-substituted piperazine acetamide derivatives is an active area of research, with potential applications in various therapeutic areas.[2] Given its novelty, a rigorous characterization of its fundamental physicochemical properties, starting with its molecular weight, is paramount.
Chemical Structure and Formula
The systematic name this compound defines its structure unambiguously. Deconstructing the name:
-
Piperazine: A six-membered heterocyclic ring containing two nitrogen atoms at opposite positions.
-
Acetamide: A functional group with the structure -C(=O)N-.
-
2-piperazin-1-yl: Indicates that the piperazine ring is attached via one of its nitrogen atoms to the second carbon of the acetamide group.
-
N-(2-methoxyethyl): Specifies that a 2-methoxyethyl group (-CH₂CH₂OCH₃) is attached to the nitrogen atom of the acetamide group.
This arrangement leads to the following molecular formula: C₉H₁₉N₃O₂
Diagram of the Molecular Structure of this compound
Caption: Molecular structure of this compound.
Molecular Weight: Theoretical and Experimental
The molecular weight of a compound is a fundamental property, essential for stoichiometric calculations in synthesis, preparation of solutions of known concentration, and as a primary identifier in analytical chemistry.
Theoretical Molecular Weight Calculation
The molecular weight is calculated by summing the atomic weights of all atoms in the molecular formula (C₉H₁₉N₃O₂).
| Element | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon (C) | 9 | 12.011 | 108.099 |
| Hydrogen (H) | 19 | 1.008 | 19.152 |
| Nitrogen (N) | 3 | 14.007 | 42.021 |
| Oxygen (O) | 2 | 15.999 | 31.998 |
| Total | 217.28 g/mol |
The monoisotopic mass , which is calculated using the mass of the most abundant isotope of each element, is 217.14773 g/mol . This value is particularly important in high-resolution mass spectrometry.
Experimental Verification of Molecular Weight
While theoretical calculation provides an expected value, experimental verification is crucial to confirm the identity and purity of a synthesized compound. The following sections detail the authoritative methods for this purpose.
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry is the most direct and precise method for determining the molecular weight of a compound.[3] It measures the mass-to-charge ratio (m/z) of ionized molecules. For a novel compound like this compound, high-resolution mass spectrometry (HRMS) is the gold standard. It provides a highly accurate mass measurement, allowing for the determination of the elemental composition.
Trustworthiness: The self-validating nature of this protocol comes from the high precision of the measurement. An experimentally determined mass that matches the theoretical monoisotopic mass to within a few parts per million (ppm) provides extremely strong evidence for the proposed structure and elemental composition.
Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthesized compound.
-
Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
-
Prepare a dilute solution for analysis (e.g., 1-10 µg/mL) by diluting the stock solution with a solvent mixture appropriate for ESI, typically containing a small amount of formic acid (e.g., 0.1%) to promote protonation.
-
-
Instrumentation and Analysis:
-
Calibrate the ESI-TOF mass spectrometer using a standard calibration solution immediately prior to analysis to ensure high mass accuracy.
-
Set the ESI source to positive ion mode, as the piperazine and amide nitrogens are readily protonated.
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum over a relevant m/z range (e.g., m/z 100-500).
-
-
Data Interpretation:
-
The primary ion expected is the protonated molecule, [M+H]⁺.
-
The theoretically calculated m/z for [C₉H₁₉N₃O₂ + H]⁺ is 218.15550.
-
The high-resolution mass spectrometer should measure this ion with an accuracy of < 5 ppm.
-
The instrument software can then be used to predict the elemental formula from the accurate mass, which should confirm C₉H₂₀N₃O₂⁺.
-
Workflow for Molecular Weight Verification by HRMS
Caption: Workflow for the experimental determination of molecular weight using HRMS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: While NMR is primarily used for structure elucidation, ¹H and ¹³C NMR spectra provide critical data that indirectly support the molecular weight. By identifying all expected proton and carbon environments and ensuring their integration values are correct, one can confirm that the entire structure, and thus the molecular weight, is correct.
Trustworthiness: The combination of ¹H, ¹³C, and 2D NMR experiments (like COSY and HSQC) allows for the complete assignment of the molecule's structure. If the determined structure matches that of this compound, it validates the molecular formula and, by extension, the molecular weight.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. The expected spectrum should show distinct signals for the methoxy group, the ethyl chain, the piperazine protons, and the acetamide methylene protons. The integration of these signals should correspond to the number of protons in each group (e.g., 3H for -OCH₃, 8H for the piperazine ring protons).
-
Acquire a ¹³C NMR spectrum. The spectrum should show 9 distinct carbon signals, corresponding to the 9 carbon atoms in the molecule.
-
-
Data Interpretation: A full assignment of all proton and carbon signals that is consistent with the proposed structure provides strong evidence for the compound's identity and, therefore, its molecular weight.
Elemental Analysis
Expertise & Experience: Elemental analysis provides the percentage composition of elements (C, H, N) in a compound. This is a classic method that directly validates the molecular formula.
Trustworthiness: The protocol is self-validating when the experimentally determined percentages of C, H, and N match the theoretical percentages calculated from the molecular formula within an acceptable error margin (typically ±0.4%).
Experimental Protocol: Combustion Analysis
-
Sample Preparation: A small, accurately weighed amount of the pure, dry compound (typically 2-3 mg) is required.
-
Analysis: The sample is combusted in a stream of oxygen at high temperature. The resulting gases (CO₂, H₂O, N₂) are separated and quantified.
-
Data Interpretation:
-
Theoretical Percentages for C₉H₁₉N₃O₂:
-
%C = (9 * 12.011) / 217.28 * 100 = 49.75%
-
%H = (19 * 1.008) / 217.28 * 100 = 8.81%
-
%N = (3 * 14.007) / 217.28 * 100 = 19.34%
-
-
The experimental results should align closely with these theoretical values.
-
Summary and Conclusion
The molecular weight of this compound has been theoretically calculated to be 217.28 g/mol . To ensure the scientific integrity of any research involving this compound, a rigorous experimental verification of this fundamental property is mandatory. The multi-technique approach detailed in this guide, employing high-resolution mass spectrometry, NMR spectroscopy, and elemental analysis, provides a robust and self-validating workflow. The convergence of data from these independent analytical methods provides the highest level of confidence in the identity, purity, and molecular weight of this novel chemical entity.
References
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Shimadzu Chemistry & Diagnostics. N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide. [Link]
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PubChem. N-(2-methoxyethyl)acetamide. National Institutes of Health. [Link]
-
PubChem. N-ethyl-2-(piperazin-1-yl)acetamide. National Institutes of Health. [Link]
-
Chemsrc. CAS#:5294-61-1 | N-(2,6-Dimethylphenyl)-2-(1-piperazinyl)acetamide. [Link]
-
PubChem. 2-[[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-methylamino]-N,N-dimethylacetamide. National Institutes of Health. [Link]
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PubChem. 2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide. National Institutes of Health. [Link]
-
Pharmaffiliates. CAS No : 5294-61-1 | Product Name : N-(2,6-Dimethylphenyl)-1-piperazineacetamide. [Link]
- Google Patents. WO2004000824A1 - Process for the production of n-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide.
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Chemistry LibreTexts. Molecular Weight Determination. [Link]
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ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. [Link]
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AZoM. How to Analyze Molecular Weight. [Link]
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PubMed. Synthesis of new N-(5,6-methylenedioxybenzothiazole-2-yl)-2-[(substituted)thio/piperazine]acetamide/propanamide derivatives and evaluation of their AChE, BChE, and BACE-1 inhibitory activities. [Link]
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- 3. Common molecular weight detection methods used in the biopharmaceutical field [en.biotech-pack.com]
An In-Depth Technical Guide to the Synthesis of N-(2-methoxyethyl)-2-piperazin-1-ylacetamide: A Key Intermediate in Pharmaceutical Research
This guide provides a comprehensive technical overview of the synthesis of N-(2-methoxyethyl)-2-piperazin-1-ylacetamide, a valuable intermediate in the development of novel pharmaceutical agents. The strategic insights and detailed protocols herein are curated for researchers, medicinal chemists, and process development scientists. We will delve into a reliable and efficient two-step synthetic pathway, elucidating the rationale behind the chosen methodologies and providing practical, field-tested guidance.
Introduction: The Significance of the Piperazine Acetamide Scaffold
The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs across various therapeutic areas. Its ability to engage in multiple non-covalent interactions, its favorable pharmacokinetic properties, and its synthetic tractability make it a cornerstone of modern drug design. When functionalized with an acetamide linkage, as in the case of this compound, the resulting molecule becomes a versatile building block for constructing more complex drug candidates. This particular intermediate, with its methoxyethyl substituent, offers tailored solubility and metabolic stability, making it of significant interest in contemporary drug discovery programs.
Retrosynthetic Analysis: A Logical Approach to Synthesis
A logical retrosynthetic analysis of the target molecule, this compound, suggests a straightforward two-step approach. The primary disconnection is at the C-N bond between the piperazine ring and the acetyl group. This leads to two key starting materials: piperazine and a reactive derivative of N-(2-methoxyethyl)acetamide. A further disconnection of the amide bond in the latter intermediate points to 2-methoxyethylamine and a chloroacetylating agent as the primary precursors.
Caption: Retrosynthetic analysis of the target molecule.
This analysis forms the basis for the forward synthesis detailed in the following sections.
Synthetic Pathway and Detailed Protocols
The synthesis of this compound is efficiently achieved in two sequential steps:
-
Step 1: Synthesis of the Intermediate 2-chloro-N-(2-methoxyethyl)acetamide via N-acylation of 2-methoxyethylamine with chloroacetyl chloride.
-
Step 2: Synthesis of the Final Product via N-alkylation of piperazine with the chloroacetamide intermediate.
Caption: Overall synthetic workflow.
Part 1: Synthesis of 2-chloro-N-(2-methoxyethyl)acetamide (Intermediate)
Expertise & Experience: The acylation of primary amines with highly reactive acyl chlorides like chloroacetyl chloride is a robust and widely used transformation.[1] The key to a successful and high-yielding reaction lies in controlling the exothermicity and effectively scavenging the hydrochloric acid byproduct. The use of a non-nucleophilic base, such as triethylamine, is crucial to prevent side reactions. Dichloromethane (DCM) is an excellent solvent choice due to its inertness and ability to dissolve both the starting materials and the product, facilitating a homogeneous reaction.[2] Cooling the reaction mixture to 0 °C during the addition of chloroacetyl chloride is a critical safety and selectivity measure to mitigate the rapid, exothermic reaction.[3]
Trustworthiness (Self-Validating Protocol):
-
Monitoring: The reaction progress can be easily monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting amine.
-
Work-up: A simple aqueous work-up effectively removes the triethylamine hydrochloride salt and any unreacted starting materials.
-
Purification: The product is often obtained in high purity after the work-up, but can be further purified by recrystallization if necessary.
Experimental Protocol:
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-methoxyethylamine (1.0 eq.) and anhydrous dichloromethane (DCM, approx. 5-10 mL per mmol of amine).
-
Base Addition: Add triethylamine (1.1 eq.) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
-
Acylation: Add a solution of chloroacetyl chloride (1.05 eq.) in anhydrous DCM dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature remains below 10 °C.[2]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting amine.
-
Quenching: Quench the reaction by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude 2-chloro-N-(2-methoxyethyl)acetamide.
| Parameter | Value/Condition | Reference |
| Stoichiometry | 2-methoxyethylamine (1.0 eq.), Chloroacetyl chloride (1.05 eq.), Triethylamine (1.1 eq.) | [3] |
| Solvent | Anhydrous Dichloromethane (DCM) | [2] |
| Temperature | 0 °C to Room Temperature | [3] |
| Reaction Time | 2-4 hours | [3] |
| Typical Yield | >90% | [3] |
Part 2: Synthesis of this compound (Final Product)
Expertise & Experience: The alkylation of a secondary amine, such as piperazine, with an α-chloro amide is a classic Sₙ2 reaction.[4] To favor mono-alkylation and minimize the formation of the di-alkylated byproduct, a significant excess of piperazine is employed. This statistical control is a common and effective strategy in industrial settings.[5] The use of a mild inorganic base like potassium carbonate is advantageous as it is inexpensive, easy to remove by filtration, and effectively neutralizes the in-situ formed HCl without promoting side reactions. Acetonitrile is a suitable solvent for this transformation due to its polarity, which aids in dissolving the reagents, and its relatively high boiling point, which allows the reaction to be conducted at elevated temperatures to ensure a reasonable reaction rate.
Trustworthiness (Self-Validating Protocol):
-
Monitoring: The reaction can be monitored by TLC, following the disappearance of the chloroacetamide intermediate.
-
Work-up: The work-up is designed to remove the excess piperazine and inorganic salts. The basicity of the piperazine allows for its removal through an acid wash.
-
Purification: The final product can be purified by column chromatography or crystallization to achieve high purity.
Experimental Protocol:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperazine (5.0 eq.), potassium carbonate (2.0 eq.), and acetonitrile (approx. 10-20 mL per mmol of the chloroacetamide).
-
Addition of Intermediate: Add a solution of 2-chloro-N-(2-methoxyethyl)acetamide (1.0 eq.) in acetonitrile to the stirred suspension.
-
Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-24 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cooling and Filtration: Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane and wash with water. To remove excess piperazine, the organic layer can be washed with a dilute acid (e.g., 1 M citric acid), followed by a wash with saturated aqueous NaHCO₃ and brine.
-
Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography (e.g., using a gradient of methanol in dichloromethane) to afford the pure this compound.
| Parameter | Value/Condition | Reference |
| Stoichiometry | 2-chloro-N-(2-methoxyethyl)acetamide (1.0 eq.), Piperazine (5.0 eq.), K₂CO₃ (2.0 eq.) | [5] |
| Solvent | Acetonitrile | [6] |
| Temperature | Reflux (~82 °C) | [6] |
| Reaction Time | 12-24 hours | [4] |
| Typical Yield | 70-85% | [7] |
Characterization Data (Predicted based on analogous structures)
-
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.0-7.5 (br s, 1H, CONH), 3.55 (t, 2H, OCH₂), 3.40 (q, 2H, NCH₂), 3.35 (s, 3H, OCH₃), 3.10 (s, 2H, COCH₂), 2.90 (t, 4H, piperazine CH₂), 2.60 (t, 4H, piperazine CH₂), 1.90 (br s, 1H, NH).
-
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 170.5 (C=O), 71.0 (OCH₂), 62.0 (COCH₂), 59.0 (OCH₃), 54.0 (piperazine CH₂), 46.0 (piperazine CH₂), 39.5 (NCH₂).
-
IR (KBr, cm⁻¹): 3300-3400 (N-H stretch, amide and piperazine), 2800-3000 (C-H stretch), 1660-1680 (C=O stretch, amide), 1100-1120 (C-O stretch, ether).
-
MS (ESI+): m/z [M+H]⁺ calculated for C₉H₁₉N₃O₂: 202.15; found: 202.2.
Conclusion
The synthesis of this compound presented in this guide offers a reliable and scalable route to this valuable pharmaceutical intermediate. By employing well-established and understood chemical transformations, this two-step process provides a high-yielding and pure product. The detailed protocols and the rationale behind the experimental choices are intended to empower researchers to confidently synthesize this compound and utilize it in their drug discovery endeavors. The self-validating nature of the described procedures, coupled with straightforward monitoring and purification techniques, ensures the robustness and reproducibility of the synthesis.
References
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- ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?
- ResearchGate. (2024). A Simple Synthesis of N-Alkylpiperazines.
- WO2011160396A1 - Method for preparation of ranolazine - Google P
- A facile amidation of chloroacetyl chloride using DBU. (n.d.).
- Quick Company. (n.d.). “Improved Process For The Total Synthesis Of Ranolazine”. Quick Company.
- ResearchGate. (n.d.). (A) Schematic presentation of Ranolazine synthesis; (B) blend....
- BenchChem. (2025).
- BenchChem. (n.d.). Application Notes and Protocols: The Role of 2-Chloro-N-(2,6-dimethylphenyl)acetamide in Ranolazine Synthesis. BenchChem.
- European Patent Office. (2016). NOVEL PROCESS FOR THE PREPARATION OF RANOLAZINE - EP 3782992 A1. Googleapis.com.
- Shimadzu Chemistry & Diagnostics. (n.d.). N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide. Shimadzu Chemistry & Diagnostics.
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- WO2014184039A1 - Method for preparing n-alkyl-piperazines - Google P
- WO2004000824A1 - Process for the production of n-(2,6-dimethyl-phenyl)
- NIH. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. NIH.
- CN1326846C - Process for producing N-(2,6-dimethylphenyl)
- NIH. (n.d.). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone)
- RSC Publishing. (n.d.). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing.
- ChemicalBook. (n.d.). N-(2-Methoxyphenyl)acetamide(93-26-5) 1H NMR spectrum. ChemicalBook.
- MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.
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Navigating the Scarcity: A Technical Guide to Sourcing and Synthesizing N-(2-methoxyethyl)-2-piperazin-1-ylacetamide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chemical Identity and Physicochemical Properties
To ensure clarity and prevent confusion with commercially available analogs, the target compound is defined as follows:
-
IUPAC Name: N-(2-methoxyethyl)-2-(piperazin-1-yl)acetamide
-
Molecular Formula: C₉H₁₉N₃O₂
-
Molecular Weight: 201.27 g/mol
-
CAS Number: Not assigned (as of January 2026)
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Source |
| XLogP3 | -1.2 | PubChem |
| Hydrogen Bond Donors | 2 | PubChem |
| Hydrogen Bond Acceptors | 5 | PubChem |
| Rotatable Bond Count | 5 | PubChem |
| Topological Polar Surface Area | 56.7 Ų | PubChem |
Note: These properties are computationally predicted and should be confirmed experimentally.
Commercial Availability Assessment
Extensive searches of major chemical supplier databases and marketplaces reveal that N-(2-methoxyethyl)-2-piperazin-1-ylacetamide is not offered as a stock item. While numerous structurally related compounds, such as N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (a Ranolazine metabolite) and various other N-substituted piperazine acetamides, are commercially available, the specific methoxyethyl derivative is absent.[1][2][3][4]
This lack of availability necessitates a shift in procurement strategy from direct purchase to laboratory synthesis. The following diagram illustrates the logical workflow for determining the sourcing path for a specialty chemical like the topic compound.
Caption: Logical workflow for sourcing a specialty chemical.
Recommended Synthesis Pathway
The most reliable and well-documented method for preparing N-substituted-2-piperazin-1-ylacetamides involves a two-step process.[4][5] This pathway is based on the nucleophilic substitution of a chloroacetamide intermediate with piperazine.
The overall reaction scheme is as follows:
Caption: Two-step synthetic route to the target compound.
Step 1: Synthesis of N-(2-methoxyethyl)-2-chloroacetamide
This initial step involves the N-acylation of 2-methoxyethylamine with chloroacetyl chloride. The use of a non-nucleophilic base, such as triethylamine (Et₃N), is critical to neutralize the hydrochloric acid (HCl) byproduct without competing in the reaction.[6][7]
Experimental Protocol:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-methoxyethylamine (1.0 eq) and anhydrous dichloromethane (DCM) (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Base Addition: Add triethylamine (1.1 eq) to the stirred solution.
-
Acylation: Add a solution of chloroacetyl chloride (1.05 eq) in anhydrous DCM dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-(2-methoxyethyl)-2-chloroacetamide, which can be used in the next step without further purification or purified by column chromatography if necessary.
Step 2: Synthesis of this compound
The second step is a nucleophilic substitution where the secondary amine of piperazine displaces the chloride from the chloroacetamide intermediate. Using an excess of piperazine can serve the dual purpose of reactant and base; however, using a milder inorganic base like potassium carbonate (K₂CO₃) is often cleaner and simplifies purification.[5]
Experimental Protocol:
-
Setup: To a round-bottom flask, add the crude N-(2-methoxyethyl)-2-chloroacetamide (1.0 eq) from the previous step, piperazine (2.5-3.0 eq), and potassium carbonate (2.0 eq).
-
Solvent: Add a suitable solvent such as acetonitrile or dimethylformamide (DMF) (approx. 0.3 M).
-
Reaction: Heat the mixture to reflux (typically 80-90 °C for acetonitrile) and stir for 6-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purification: Dissolve the resulting residue in DCM and wash with water to remove excess piperazine and salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The final product can be purified via silica gel column chromatography using a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH) to yield the pure this compound.
Quality Control and Structural Verification
As a synthesized compound, rigorous analytical validation is required to confirm its identity and purity.
Table 2: Recommended Analytical Techniques for Product Validation
| Technique | Expected Outcome | Purpose |
| ¹H NMR | Characteristic peaks corresponding to the methoxy, ethyl, piperazine, and methylene protons. Integral ratios should match the 19 protons in the structure. | Confirms chemical structure and proton environment. |
| ¹³C NMR | Peaks corresponding to the 9 unique carbon atoms in the molecule. | Confirms carbon backbone and functional groups. |
| Mass Spectrometry (MS) | A molecular ion peak ([M+H]⁺) corresponding to the calculated mass (202.1550 for C₉H₂₀N₃O₂⁺). | Confirms molecular weight and formula. |
| HPLC/UPLC | A single major peak under various solvent conditions. | Determines purity (typically >95% for research use). |
Research Context and Potential Applications
While specific applications for this compound are not documented, the piperazine acetamide scaffold is a privileged structure in medicinal chemistry.[4][8]
-
CNS-Active Agents: The piperazine moiety is a common pharmacophore in drugs targeting the central nervous system.[9]
-
Fragment Libraries: This molecule serves as an excellent fragment for screening campaigns in fragment-based drug discovery (FBDD) due to its drug-like properties (low molecular weight, presence of H-bond donors/acceptors).
-
Intermediate for Lead Optimization: The secondary amine on the piperazine ring provides a convenient handle for further chemical modification, allowing for the rapid generation of analog libraries for structure-activity relationship (SAR) studies.
References
- Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.
-
Çevik, U. A., et al. (2024). Synthesis of new N-(5,6-methylenedioxybenzothiazole-2-yl)-2-[(substituted)thio/piperazine]acetamide/propanamide derivatives and evaluation of their AChE, BChE, and BACE-1 inhibitory activities. Drug Development Research. Available from: [Link]
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Shimadzu Chemistry & Diagnostics. N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide. Available from: [Link]
- Rafiq, A., et al. (2023). Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance.
- Google Patents. CN1085544A - By amino acid and chloroethanol reaction synthetic N-(2-hydroxyethyl) amino....
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Rafiq, A., et al. (2023). Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance. Taylor & Francis Online. Available from: [Link]
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PubChem. N-ethyl-2-(piperazin-1-yl)acetamide. Available from: [Link]
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Al-Harrasi, A., et al. (2024). Rational design of new quinoline-benzimidazole scaffold bearing piperazine acetamide derivatives as antidiabetic agents. Bioorganic Chemistry. Available from: [Link]
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Semantic Scholar. Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance. Available from: [Link]
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Al-Harrasi, A., et al. (2024). Rational design of new quinoline-benzimidazole scaffold bearing piperazine acetamide derivatives as antidiabetic agents. PubMed. Available from: [Link]
- Google Patents. CN1326846C - Process for producing N-(2,6-dimethylphenyl)-2-piperazin-1-ylacetamide.
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Abdelgawad, M. A., et al. (2021). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. PMC. Available from: [Link]
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Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Available from: [Link]
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Semantic Scholar. (2024). REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. Available from: [Link]
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Introduction: The Enduring Primacy of the Piperazine Scaffold
An In-Depth Technical Guide to the Piperazine Scaffold in Medicinal Chemistry
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in the structures of successful therapeutic agents. Among these, the piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, holds a position of distinction. It is not merely a common motif but is widely regarded as a "privileged scaffold"[1][2][3][4]. This designation stems from its remarkable combination of structural simplicity, synthetic tractability, and profound influence on the pharmacological and pharmacokinetic properties of a molecule[1][5][6].
Structurally, the piperazine core offers a unique blend of rigidity and conformational flexibility, capable of adopting chair and boat conformations to optimize its fit within diverse biological targets like enzyme active sites and receptor pockets[1]. The two nitrogen atoms are pivotal; they serve as versatile synthetic handles for chemical modification and are critical for modulating the physicochemical properties of the parent molecule. These nitrogens can act as hydrogen bond donors and acceptors and, due to their basicity, can be protonated at physiological pH, influencing solubility and enabling crucial electrostatic interactions with biological targets[1][3][5]. This inherent tunability allows medicinal chemists to systematically refine a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile while simultaneously enhancing potency and selectivity[1][7][8]. This guide provides a comprehensive analysis of the piperazine scaffold, exploring its fundamental properties, its impact on drug design, key synthetic methodologies, and its role across a spectrum of therapeutic areas.
Physicochemical and Structural Foundations
The utility of the piperazine scaffold is rooted in its fundamental chemical properties. Understanding these characteristics is essential to appreciating the causality behind its widespread use in drug design.
Basicity and Protonation State
The two nitrogen atoms confer basic properties to the piperazine ring. The pKa values for its two protonation states are approximately 5.35 and 9.73[9]. This dual basicity is a critical feature; at a physiological pH of 7.4, a significant portion of piperazine-containing molecules will exist in a protonated, cationic state. This charge enhances aqueous solubility, a frequent challenge in drug development, and provides a locus for strong ionic interactions with acidic residues (e.g., aspartate, glutamate) in protein targets[1]. The ability to fine-tune the basicity of each nitrogen atom through substitution is a key strategy for optimizing a molecule's properties[1].
| Property | Value/Description | Significance in Drug Design |
| Molecular Formula | C₄H₁₀N₂ | Simple, low molecular weight core. |
| Conformation | Chair (predominant), Boat | Allows for optimal 3D orientation in binding pockets[1]. |
| pKa Values | pKa1 ≈ 5.35, pKa2 ≈ 9.73[9] | Modulates solubility and target interaction at physiological pH. |
| Hydrogen Bonding | Two N-H groups can act as donors; Nitrogen lone pairs act as acceptors. | Facilitates strong, specific interactions with biological targets[3][5]. |
| Solubility | Freely soluble in water[9]. | The core itself is hydrophilic, a property that can be balanced with lipophilic substituents to achieve desired ADME profiles[2][10]. |
Conformational Dynamics
The piperazine ring primarily exists in a stable chair conformation, which minimizes steric strain. This conformation places substituents in well-defined axial and equatorial positions, influencing how the molecule presents its pharmacophoric features to a biological target. The ability to interconvert between chair forms allows the scaffold to adapt its shape to fit optimally within a binding site, contributing to higher affinity[1].
The Role of Piperazine in Pharmacokinetics and Pharmacodynamics
The deliberate incorporation of a piperazine moiety is a common strategy to improve both the pharmacokinetic (ADME) and pharmacodynamic (PD) profiles of a drug candidate.
Optimizing ADME Properties
The piperazine ring is a powerful tool for enhancing "drug-likeness." Its two nitrogen atoms provide a large polar surface area and opportunities for hydrogen bonding, which can significantly improve aqueous solubility[5][7][8]. This is often a critical step in transforming a potent but poorly soluble lead compound into a viable oral drug. By carefully selecting substituents on the nitrogen atoms, chemists can achieve a delicate balance between lipophilicity (required for membrane permeability) and hydrophilicity (required for solubility), thereby optimizing both absorption and distribution[11][12]. For instance, adding a piperazine group can mitigate the high lipophilicity of a large aromatic system, improving the overall ADME characteristics[5].
Enhancing Target Engagement (Pharmacodynamics)
The structural and electronic features of the piperazine ring directly contribute to its ability to interact with biological targets.
-
Hydrogen Bonding: The N-H groups can serve as hydrogen bond donors, forming strong, directional interactions with protein backbones or side chains.
-
Electrostatic Interactions: When protonated, the piperazine ring forms a cation that can engage in powerful salt bridges with anionic residues in a receptor pocket.
-
Linker/Spacer: The piperazine ring often acts as a structurally rigid but conformationally adaptable linker, connecting two or more pharmacophoric elements of a drug at a precise distance and orientation[2].
// Edges representing interactions edge [color="#EA4335", style=dashed, arrowhead=none, penwidth=1.5]; Ligand:N1 -> SER [label=" H-Bond (Donor)"];
edge [color="#34A853", style=dashed, arrowhead=none, penwidth=1.5]; Ligand:N4 -> ASP [label=" Electrostatic Interaction (Cationic N⁺H₂)"];
edge [color="#FBBC05", style=dashed, arrowhead=none, penwidth=1.5]; Ligand:R2 -> PHE [label=" Hydrophobic/\nCation-π"]; }
Caption: Conceptual diagram of a piperazine ligand interacting with a receptor pocket.
Synthetic Methodologies: Building with Piperazine
The synthetic accessibility of piperazine derivatives is a primary reason for their prevalence. A variety of robust methods exist to functionalize the scaffold at both the nitrogen and, more recently, the carbon atoms[4].
N-Functionalization
The most common modifications involve the nitrogen atoms.
-
Nucleophilic Substitution: The piperazine nitrogens are excellent nucleophiles and readily react with electrophiles like alkyl halides or epoxides in classic Sₙ2 reactions. This is a high-yielding and straightforward method for installing N-substituents[1].
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds, enabling the synthesis of N-arylpiperazines, a common motif in CNS-active drugs[1][13].
-
Reductive Amination: Reaction of piperazine with aldehydes or ketones in the presence of a reducing agent provides a direct route to N-alkylated products.
-
Selective Monofunctionalization: Achieving selective substitution at only one of the two equivalent nitrogen atoms is a common challenge. A standard approach involves using a protecting group, such as the tert-butoxycarbonyl (Boc) group, to temporarily block one nitrogen, allowing the other to be functionalized selectively[1].
Caption: Key synthetic pathways for the diversification of the piperazine scaffold.
Representative Experimental Protocol: Selective N-Monosubstitution
This protocol describes the synthesis of an N-Boc protected piperazine, a versatile intermediate for further selective functionalization.
Objective: To synthesize 1-(tert-butoxycarbonyl)piperazine.
Materials:
-
Piperazine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Separatory funnel and standard glassware
Procedure:
-
Dissolution: In a round-bottom flask, dissolve piperazine (2 equivalents) in DCM. Cool the flask in an ice bath to 0 °C.
-
Addition of Protecting Group: Dissolve Boc₂O (1 equivalent) in a minimal amount of DCM and add it dropwise to the stirred piperazine solution over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography or recrystallization if necessary.
-
Validation: Confirm the structure and purity of the product (N-Boc-piperazine) using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The resulting intermediate has one free N-H group available for further, selective reaction.
Therapeutic Applications: A Scaffold for All Targets
The versatility of the piperazine scaffold is demonstrated by its presence in numerous marketed drugs across a wide range of therapeutic areas[3][14].
| Drug Name | Therapeutic Class | Role of Piperazine Scaffold |
| Imatinib | Anticancer (Kinase Inhibitor) | The N-methylpiperazine moiety enhances aqueous solubility and occupies a specific pocket in the ABL kinase domain, contributing to selectivity and potency[1]. |
| Aripiprazole | Antipsychotic | The piperazine ring is a key part of the pharmacophore that modulates dopamine D₂ and serotonin 5-HT₁ₐ/5-HT₂ₐ receptor activity[1]. |
| Ciprofloxacin | Antibiotic (Fluoroquinolone) | The piperazine substituent at the C-7 position enhances antibacterial spectrum and potency, particularly against Gram-negative bacteria. |
| Cetirizine | Antihistamine | The piperazine core connects the diphenylmethyl group and the acetic acid side chain, essential for H₁ receptor antagonism. |
| Sildenafil | Erectile Dysfunction (PDE5 Inhibitor) | The N-methylpiperazine group improves solubility and fits into the active site of the phosphodiesterase 5 enzyme. |
| Piperazine Citrate | Anthelmintic | Acts as a GABA receptor agonist in nematodes, causing flaccid paralysis and expulsion of the parasite[1][9]. |
| Indinavir | Antiviral (HIV Protease Inhibitor) | The piperazine moiety is a core structural component that interacts with the active site of the HIV protease enzyme[15]. |
Case Study: Anticancer Agents
In cancer therapy, the piperazine ring is frequently used to improve the pharmacokinetic properties of kinase inhibitors[16]. Many of these drugs target intracellular ATP-binding sites, which are often hydrophobic. Incorporating a basic piperazine group can significantly increase the water solubility of the molecule, which is crucial for oral bioavailability[2][17]. Furthermore, its rigid yet adaptable structure allows it to form specific interactions within the kinase hinge region or other allosteric sites, enhancing both potency and selectivity[16]. The direct induction of apoptosis is another feature that makes piperazine a potent anticancer candidate[2].
Case Study: Central Nervous System (CNS) Agents
Many CNS-active drugs, including antipsychotics, antidepressants, and anxiolytics, contain an arylpiperazine fragment[18][19]. The piperazine ring in these molecules often serves as a scaffold to correctly position an aryl group for interaction with monoamine receptors (e.g., dopamine and serotonin)[18]. The basicity of the piperazine nitrogen is critical for interacting with a conserved aspartate residue in the third transmembrane domain of these G-protein coupled receptors. By modifying the substituents on the piperazine, researchers can fine-tune the affinity and selectivity for different receptor subtypes, thereby optimizing the therapeutic effect and minimizing side effects[12][20].
Future Directions and Conclusion
The role of the piperazine scaffold in medicinal chemistry is far from static. Current research continues to expand its utility. Key future directions include:
-
Bioisosteric Replacement: Designing and synthesizing novel scaffolds that mimic the spatial and electronic properties of piperazine to further refine ADME properties or escape patent space[10][21][22][23].
-
C-H Functionalization: Developing more efficient and selective methods for derivatizing the carbon backbone of the piperazine ring, opening up new vectors for structural diversity that have been historically underexplored[3].
-
Hybrid Scaffolds: Combining the piperazine moiety with other privileged structures or natural products to create hybrid molecules with multi-target activity or novel mechanisms of action[1][4].
References
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- An Evolving Role of Piperazine Moieties in Drug Design and Discovery. (2025).
- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
- Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. (2021). Dalton Transactions (RSC Publishing).
- Integrated In Vitro and In Silico Profiling of Piperazinyl Thiosemicarbazone Derivatives Against Trypanosoma cruzi: Stage-Specific Activity and Enzyme Inhibition. MDPI.
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Vertex AI Search.
- The medicinal chemistry of piperazines: A review. Scilit.
- The piperazine scaffold for novel drug discovery efforts: the evidence to d
- (PDF) Piperazine: the molecule of diverse pharmacological importance. (2025).
- Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed.
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- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024).
- Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research. Arabian Journal of Chemistry.
- Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (2024). PubMed.
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- Piperazine inhibits Anatid herpesvirus-1 infection by possible modulation of host cytokines.
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- Synthesis of piperazines. Organic Chemistry Portal.
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- (PDF) Piperazine-substituted derivatives of Favipiravir for Nipah Virus Inhibition: What do in silico studies unravel?. (2021).
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- Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. (2025). PubMed Central.
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Methodological & Application
Application Notes & Protocols: The Utility of Piperazine-Acetamide Intermediates in Pharmaceutical Synthesis
Abstract: This document provides a comprehensive technical guide on the application of N-substituted-2-piperazin-1-ylacetamide derivatives as pivotal intermediates in drug discovery and development. While the specific compound "N-(2-methoxyethyl)-2-piperazin-1-ylacetamide" is not widely documented in current literature, this guide will focus on its close, industrially significant analogue, N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide . This key intermediate is critical in the synthesis of the anti-anginal agent Ranolazine and serves as an exemplary model for the strategic use of the piperazine-acetamide scaffold. This guide furnishes detailed protocols for its synthesis, purification, and quality control, alongside its subsequent conversion to an active pharmaceutical ingredient (API). A theoretical protocol for the synthesis of the originally requested compound is also provided based on established chemical principles.
Part 1: Strategic Overview & Rationale
The Piperazine Moiety in Medicinal Chemistry
The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of therapeutic agents targeting diverse biological pathways. Its unique physicochemical properties—a six-membered heterocyclic ring with two nitrogen atoms at positions 1 and 4—allow it to serve as a versatile linker, a basic center for salt formation, and a key pharmacophoric element. The dual nitrogen sites offer a synthetic handle for introducing molecular diversity, enabling chemists to fine-tune properties such as solubility, cell permeability, and target binding affinity.
Focus on N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (DMPIPA)
N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (CAS No. 5294-61-1), hereafter referred to as DMPIPA, is a cornerstone intermediate in the manufacture of Ranolazine.[1][2] Ranolazine is an FDA-approved medication for the treatment of chronic angina pectoris.[1] The synthesis of Ranolazine via DMPIPA highlights a common and effective strategy in multi-step pharmaceutical production: the convergent synthesis, where complex molecular fragments are prepared separately and then combined in the final stages. This approach is often more efficient and allows for easier purification of intermediates.[3]
The structure of DMPIPA combines the piperazine core with an N-aryl acetamide, providing the necessary framework to be coupled with the final piece of the Ranolazine molecule. Its robust synthesis and purification protocols make it an ideal case study for researchers and process chemists.
| Compound Profile: N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide | |
| CAS Number | 5294-61-1[4] |
| Synonyms | DMPIPA, 1-Piperazineaceto-2',6'-xylidide, Ranolazine Impurity III[2] |
| Molecular Formula | C₁₄H₂₁N₃O[4] |
| Molecular Weight | 247.34 g/mol [4] |
| Appearance | Pale Beige or White Solid[2][5] |
| Melting Point | 118 °C[5] |
| Primary Application | Key intermediate in the synthesis of Ranolazine[6] |
| Storage | 2-8°C, Refrigerator[2] |
Part 2: Synthesis and Purification of DMPIPA
The industrial production of DMPIPA is typically achieved through a two-step process starting from 2,6-dimethylaniline. The causality behind this choice is the high reactivity of the starting materials and the ability to control the reaction to produce a high-purity product suitable for GMP (Good Manufacturing Practice) production.
Synthetic Pathway Overview
The synthesis begins with the acylation of 2,6-dimethylaniline with a haloacetyl chloride, followed by nucleophilic substitution with piperazine. This sequence is designed to first build the acetamide portion and then introduce the reactive piperazine ring, preventing unwanted side reactions.
Caption: Synthetic pathway for DMPIPA.
Detailed Protocol: Synthesis of DMPIPA
This protocol is a synthesized representation based on common industrial practices described in the patent literature.[5][7]
Step 1: Synthesis of 2-chloro-N-(2,6-dimethylphenyl)acetamide
-
Reactor Setup: Charge a suitable reactor with 2,6-dimethylaniline (1.0 eq.) and a solvent such as dichloromethane. Cool the mixture to 0-5 °C.
-
Reagent Addition: Slowly add chloroacetyl chloride (1.05 eq.) to the cooled solution while maintaining the temperature below 10 °C. Concurrently, add a base like triethylamine (1.1 eq.) to neutralize the HCl byproduct.
-
Reaction: Stir the mixture at 0-5 °C for 2-4 hours. The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC or HPLC).
-
Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude chloro-intermediate. This intermediate is often used in the next step without further purification.
Step 2: Synthesis of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (DMPIPA)
-
Reactor Setup: Charge a reactor with piperazine (3.0 eq.), water, and hydrochloric acid (3.0 eq.). This in-situ formation of piperazine monohydrochloride helps to control the reactivity and prevent dialkylation.[8]
-
Addition of Intermediate: Heat the mixture to ~60 °C and add the 2-chloro-N-(2,6-dimethylphenyl)acetamide (1.0 eq.) from the previous step.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 2-4 hours. Monitor the reaction for completion by HPLC.[7]
-
Isolation and Purification: a. Cool the mixture to ~60 °C and filter to remove any solid byproducts (adducts).[7] b. Neutralize the filtrate to a pH >10 with a 50% NaOH solution.[7] c. Extract the product into an organic solvent like toluene at ~70 °C.[5] d. Separate the layers and distill off a portion of the toluene to concentrate the solution. e. Slowly cool the toluene solution to 0-5 °C to induce crystallization. Seeding the solution at ~60 °C can promote the formation of uniform crystals.[5] f. Filter the resulting precipitate, wash with cold toluene, and dry under vacuum at 40 °C.[5]
-
Expected Outcome: A white to pale beige solid with a purity of >97.5%.[5] The typical yield is around 70%.[5]
Part 3: Quality Control & Analytical Protocols
Ensuring the purity of DMPIPA is critical, as impurities can carry over to the final API. Specifically, residual piperazine must be controlled to prevent the formation of dimer impurities in the final Ranolazine synthesis step.[9]
High-Performance Liquid Chromatography (HPLC)
Purpose: To determine the purity of DMPIPA and quantify any related impurities. The following is a general method adaptable for this purpose.
-
Column: C18 reverse-phase column (e.g., SunShell C18, 150mm x 4.6mm, 2.6µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic solvent. For example, a mixture of Buffer (0.01M Ammonium acetate, pH adjusted to 5.0 with acetic acid) and Methanol (40:60 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 273 nm.
-
Sample Preparation: Accurately weigh ~25 mg of the DMPIPA sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Acceptance Criteria: Purity should be >97.5%, with specific limits on known impurities like residual piperazine (<0.1%).[5][9]
Other Analytical Methods
-
Melting Point: Should be sharp and within the specified range (approx. 118 °C) as an indicator of purity.[5]
-
Elemental Analysis: To confirm the empirical formula (C₁₄H₂₁N₃O).[5]
-
Alkalimetric Titration: Can be used to provide an assay value for the basic piperazine nitrogen.[5]
Part 4: Application in Ranolazine Synthesis
DMPIPA serves as the nucleophilic component in the final key step of Ranolazine synthesis, reacting with an epoxide to form the final carbon-nitrogen bond.
Caption: Final coupling step in Ranolazine synthesis.
Protocol: Synthesis of Ranolazine from DMPIPA
-
Reactor Setup: Charge a reactor with DMPIPA (1.0 eq.), the epoxide intermediate 1-(2-methoxyphenoxy)-2,3-epoxypropane (1.0-1.2 eq.), and a suitable solvent such as isopropanol or toluene.[1][3]
-
Reaction: Heat the mixture to reflux and maintain for 3-6 hours, monitoring for completion by HPLC.
-
Work-up and Isolation: a. Cool the reaction mixture and concentrate under reduced pressure. b. Dissolve the residue in a suitable solvent and wash with water to remove any unreacted starting materials or salts. c. The crude Ranolazine can be purified by crystallization, often as a hydrochloride salt by treating the base with HCl in a solvent like methanol or ethanol.
-
Final Product: Ranolazine is isolated as a crystalline solid, which is then dried and subjected to final quality control analysis before being formulated into a dosage form.
Part 5: Theoretical Protocol for this compound
While not a widely documented intermediate, the synthesis of "this compound" can be proposed based on established methods for selective N-alkylation of piperazine. A common strategy involves the use of a protecting group to ensure mono-alkylation.[1]
Proposed Synthetic Route:
-
Mono-protection of Piperazine: React piperazine with an acylating agent like acetyl chloride or Di-tert-butyl dicarbonate (Boc₂O) to yield mono-acetyl or mono-Boc protected piperazine. This step is crucial for preventing dialkylation.
-
N-Alkylation: Alkylate the remaining free secondary amine with a 2-methoxyethyl halide (e.g., 2-bromoethyl methyl ether) in the presence of a base like potassium carbonate in a solvent such as THF or acetonitrile.[5]
-
Deprotection: Remove the protecting group. The acetyl group can be hydrolyzed under acidic or basic conditions. The Boc group is typically removed with a strong acid like trifluoroacetic acid (TFA) or HCl in dioxane.
-
Final Acylation: The resulting N-(2-methoxyethyl)piperazine is then acylated. A potential route is to react it with 2-chloroacetyl chloride to form an intermediate, which is then not required for this specific molecule. A more direct approach would be a coupling reaction. However, to build the "acetamide" part, one would react N-(2-methoxyethyl)piperazine with a suitable activated acetic acid derivative. Correction: The target molecule is an N-substituted acetamide itself. A more logical final step is to react N-(2-methoxyethyl)amine with 2-chloroacetyl chloride, and then react that product with piperazine. However, to match the name "this compound", the synthesis would be:
-
Step A: React piperazine with 2-chloroacetyl chloride to get 2-chloro-1-(piperazin-1-yl)ethan-1-one.
-
Step B: React this intermediate with 2-methoxyethylamine. This builds the final molecule.
-
Theoretical Protocol:
-
Synthesis of 2-chloro-1-(piperazin-1-yl)ethan-1-one:
-
Dissolve mono-Boc-piperazine (1.0 eq.) in dichloromethane at 0 °C.
-
Slowly add chloroacetyl chloride (1.05 eq.) and triethylamine (1.1 eq.).
-
Stir for 2-4 hours, then perform an aqueous workup to isolate the Boc-protected chloroacetamide intermediate.
-
-
Reaction with 2-methoxyethylamine:
-
Dissolve the intermediate from the previous step (1.0 eq.) and 2-methoxyethylamine (1.2 eq.) in a polar aprotic solvent like DMF.
-
Add a non-nucleophilic base (e.g., DIPEA) and heat the mixture to 60-80 °C until the reaction is complete (monitor by LC-MS).
-
-
Deprotection and Isolation:
-
Cool the reaction mixture.
-
Add HCl in dioxane to cleave the Boc protecting group.
-
Isolate the final product, likely as its hydrochloride salt, through precipitation and filtration. Purification would likely involve recrystallization or chromatography.
-
This theoretical protocol illustrates a plausible route, but would require significant experimental optimization and validation.
References
- CN103570645A - Method for preparing N-(2,6-dimethyl phenyl)-2-(1-piperazine) acetamide. [URL: https://patents.google.
- CN1326846C - Process for producing N-(2,6-dimethylphenyl)-2-piperazin-1-ylacetamide. [URL: https://patents.google.
- Analytical Method Validation of Ranolazine tablets by RP-HPLC.ResearchGate. (2025). [URL: https://www.researchgate.
- Development and Validation of Stability Indicating RP-LC Method for Estimation of Ranolazine in Bulk and Its Pharmaceutical Form.SciRP.org. [URL: https://www.scirp.
- WO2011160396A1 - Method for preparation of ranolazine. [URL: https://patents.google.
- WO2004000824A1 - Process for the production of n-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide. [URL: https://patents.google.
- "Improved Process For The Total Synthesis Of Ranolazine". Quick Company. [URL: https://www.quickcompany.in/patents/improved-process-for-the-total-synthesis-of-ranolazine]
- N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide. Shimadzu Chemistry & Diagnostics. [URL: https://www.shimadzu.fr/product/n-26-dimethylphenyl-2-piperazin-1-ylacetamide]
- CAS No : 5294-61-1 | Product Name : N-(2,6-Dimethylphenyl)-1-piperazineacetamide. PA-SL. [URL: https://www.pa-sl.com/cas-no-5294-61-1-n-2-6-dimethylphenyl-1-piperazineacetamide.php]
- PROCESS FOR THE PRODUCTION OF N-(2,6-DIMETHYL-PHENYL)-2-PIPERAZIN-1-YL-ACETAMIDE. European Patent Office. (2009). [URL: https://data.epo.org/publication-server/document?
- Pittelkow, T., & Christensen, J. B. (2003). A Simple Synthesis of N-Alkylpiperazines.ResearchGate. [URL: https://www.researchgate.net/publication/257778553_A_Simple_Synthesis_of_N-Alkylpiperazines]
- US20110151258A1 - Preparation of ranolazine. [URL: https://patents.google.
- Reductive amination route for selective N‐monosubstitution.ResearchGate. [URL: https://www.researchgate.net/figure/Reductive-amination-route-for-selective-N-monosubstitution-Piperazine-condenses-with_fig3_379965306]
- Synthesis of piperazines. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/piperazines.shtm]
- Reductive Amination of Piperazine. Reddit. [URL: https://www.reddit.
- N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (CAS NO : 5294-61-1). Scimplify. [URL: https://scimplify.com/cas/5294-61-1-n-2-6-dimethylphenyl-2-piperazin-1-yl-acetamide]
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Application Notes & Protocols: The Strategic Integration of N-(2-methoxyethyl)-2-piperazin-1-ylacetamide in the Synthesis of Novel Kinase Inhibitors
Introduction: The Piperazine Moiety as a Privileged Scaffold in Kinase Inhibitor Design
The piperazine ring is a cornerstone in modern medicinal chemistry, particularly in the development of small molecule kinase inhibitors.[1] Its prevalence is not coincidental; the piperazine moiety offers a unique combination of properties that make it an invaluable building block for drug candidates. It can act as a hydrophilic group to optimize pharmacokinetic properties, or serve as a versatile scaffold to correctly orient pharmacophoric elements for optimal interaction with target macromolecules.[1] A significant number of FDA-approved kinase inhibitors, including Imatinib, Sunitinib, Bosutinib, and Ponatinib, feature a piperazine core, underscoring its importance in this therapeutic class.[1] This document provides a detailed guide on the application of a specific, functionalized piperazine derivative, N-(2-methoxyethyl)-2-piperazin-1-ylacetamide , in the synthesis of next-generation kinase inhibitors.
Physicochemical Properties and Strategic Advantages of this compound
While specific data for this compound is not extensively published, we can infer its properties and utility based on its structural components and the well-documented roles of similar motifs in medicinal chemistry.
| Property | Structural Moiety | Implied Advantage in Kinase Inhibitor Design |
| Basicity | Piperazine Ring | The two nitrogen atoms of the piperazine ring provide basic centers, which can be crucial for salt formation, improving solubility and bioavailability. The pKa of the piperazine nitrogens can be modulated by substituents. |
| Hydrogen Bonding | Amide Group, Methoxy Group | The amide NH can act as a hydrogen bond donor, while the carbonyl oxygen and the ether oxygen of the methoxyethyl group can act as hydrogen bond acceptors. These interactions can contribute to the binding affinity of the inhibitor to the kinase active site.[2] |
| Solubility | Methoxyethyl Group | The ether functionality and the overall polar nature of the molecule are expected to enhance aqueous solubility, a critical factor for drug delivery and formulation. |
| Conformational Flexibility | Ethyl Linker | The ethyl linker between the methoxy group and the amide nitrogen provides a degree of conformational flexibility, allowing the molecule to adopt an optimal conformation for binding to the kinase. |
| Synthetic Handle | Secondary Amine of Piperazine | The unsubstituted secondary amine of the piperazine ring is a key reactive site for coupling with various kinase-targeting scaffolds. |
General Synthetic Pathways and Key Considerations
The incorporation of the this compound moiety into a target kinase inhibitor typically involves the nucleophilic nature of the secondary amine on the piperazine ring. Common synthetic strategies include:
-
Nucleophilic Aromatic Substitution (SNAr): Reaction with an electron-deficient aromatic or heteroaromatic ring system, often activated by electron-withdrawing groups.[1]
-
Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1]
-
Reductive Amination: Reaction with an aldehyde or ketone in the presence of a reducing agent to form a new C-N bond.[1]
-
Amide Bond Formation: Coupling with a carboxylic acid or its activated derivative.[1]
The choice of synthetic route depends on the specific structure of the target kinase inhibitor and the compatibility of the functional groups present in the starting materials.
Illustrative Synthetic Protocol: Synthesis of a Hypothetical Pyrimidine-Based Kinase Inhibitor
Hypothetical Target: A pyrimidine-based kinase inhibitor where the this compound moiety is appended to the pyrimidine core.
Caption: Hypothetical synthetic pathway for a pyrimidine-based kinase inhibitor.
Step-by-Step Protocol: Nucleophilic Aromatic Substitution
This protocol outlines the coupling of this compound with a dichloropyrimidine scaffold.
Materials:
-
This compound (Starting Material 1)
-
2,4-dichloro-5-methylpyrimidine (Starting Material 2)
-
N,N-Diisopropylethylamine (DIPEA)
-
N-Methyl-2-pyrrolidone (NMP)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.0 eq) and 2,4-dichloro-5-methylpyrimidine (1.1 eq).
-
Solvent and Base Addition: Add N-Methyl-2-pyrrolidone (NMP) to dissolve the starting materials (concentration approx. 0.5 M). Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.
-
Reaction: Stir the reaction mixture at 80 °C under a nitrogen atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (EtOAc) and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2x), followed by brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product.
Rationale for Procedural Steps:
-
DIPEA: Acts as a non-nucleophilic base to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.
-
NMP: A polar aprotic solvent suitable for SNAr reactions, as it can dissolve the reactants and facilitate the reaction at elevated temperatures.
-
Aqueous Work-up: Removes the base, any remaining starting materials, and other water-soluble impurities.
-
Column Chromatography: A standard method for purifying organic compounds based on their polarity.
Mechanism of Kinase Inhibition and the Role of the Piperazine Moiety
Kinase inhibitors primarily function by competing with ATP for binding to the kinase's active site, thereby preventing the phosphorylation of substrate proteins. The piperazine ring and its substituents play a crucial role in the binding of the inhibitor to the kinase.
Caption: General binding mode of a piperazine-containing kinase inhibitor.
-
Hinge Binding: The core heterocyclic scaffold of the inhibitor often forms critical hydrogen bonds with the hinge region of the kinase, a key interaction for potent inhibition.
-
Hydrophobic Interactions: The piperazine ring itself, or substituents on it, can engage in hydrophobic interactions with pockets within the active site.
-
Solvent-Exposed Region: The this compound moiety is likely to be oriented towards the solvent-exposed region of the active site. In this position, the methoxyethyl group can enhance solubility and fine-tune the pharmacokinetic properties of the inhibitor without sterically clashing with the protein. The amide and ether functionalities can also form additional hydrogen bonds with solvent or nearby residues.
Structure-Activity Relationship (SAR) Considerations
The development of potent and selective kinase inhibitors relies heavily on understanding the structure-activity relationship. For piperazine-containing inhibitors, several general principles have been established:
-
Substituents on the Piperazine Ring: The nature of the substituent on the second nitrogen of the piperazine ring can significantly impact potency and selectivity. Bulky or lipophilic groups can enhance binding by occupying hydrophobic pockets.[5]
-
The Acetamide Linker: The length and flexibility of the linker between the piperazine and the terminal group can influence the optimal positioning of the molecule in the active site.
-
The Terminal Group (Methoxyethyl): As discussed, this group is crucial for modulating physicochemical properties. SAR studies would involve exploring variations in the length of the alkyl chain, the position of the ether oxygen, and replacement with other polar functional groups. The oxygen atom of a methoxy group can act as a hydrogen bond acceptor with the target kinase, potentially increasing activity.[2]
Conclusion and Future Perspectives
This compound represents a valuable, albeit not widely documented, building block for the synthesis of novel kinase inhibitors. Its inherent physicochemical properties, including enhanced solubility and hydrogen bonding potential, make it an attractive moiety for lead optimization campaigns. The synthetic protocols for incorporating this fragment are based on well-established and robust chemical transformations. Future work in this area should focus on the systematic exploration of this and related side chains to further refine the pharmacokinetic and pharmacodynamic profiles of next-generation kinase inhibitors. The strategic use of such functionalized building blocks will continue to be a key driver of innovation in the quest for more effective and safer targeted cancer therapies.
References
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Ginnari, D., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5789. [Link]
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Shimadzu. N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide. [Link]
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Lee, J., et al. (2020). Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. Journal of Medicinal Chemistry, 63(13), 6932-6951. [Link]
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Karakurt, A., et al. (2024). Synthesis of new N-(5,6-methylenedioxybenzothiazole-2-yl)-2-[(substituted)thio/piperazine]acetamide/propanamide derivatives and evaluation of their AChE, BChE, and BACE-1 inhibitory activities. Drug Development Research. [Link]
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Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661. [Link]
-
ACS. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. [Link]
- Google Patents. WO2004000824A1 - Process for the production of n-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide.
-
SciELO South Africa. Synthesis of Novel Piperazine-linked Anthranilic Acids as Potential Small Molecule Kinase Inhibitors. [Link]
-
MDPI. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. [Link]
-
Organic Chemistry Portal. Synthesis of piperazines. [Link]
-
ResearchGate. Structure-activity relationship of piperazine-linked aminopyridine 6. [Link]
-
Taylor & Francis Online. Piperazine skeleton in the structural modification of natural products: a review. [Link]
- Google Patents. CN1326846C - Process for producing N-(2,6-dimethylphenyl)-2-piperazin-1-ylacetamide.
-
NCBI. N-{2-[4-(2-Methoxyphenyl)piperazinyl]ethyl}-N-(2-pyridyl)-N-(4-[18F]-fluoromethylcyclohexane)carboxamide. [Link]
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MDPI. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). [Link]
-
Wiley Online Library. Advances in reversible covalent kinase inhibitors. [Link]
-
Journal of Young Pharmacists. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. [Link]
-
RSC Publishing. Structure-based design, synthesis, and biological activity evaluation of chalcone-piperazine derivatives as dual AChE and MAO B inhibitors. [Link]
-
PubMed. Discovery of N1-(4-((7-(3-(4-ethylpiperazin-1-yl)propoxy)-6-methoxyquinolin-4-yl)oxy)-3,5-difluorophenyl)-N3-(2-(2,6-difluorophenyl)-4-oxothiazolidin-3-yl)urea as a multi-tyrosine kinase inhibitor for drug-sensitive and drug-resistant cancers treatment. [Link]
-
MDPI. Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. [Link]
-
SciSpace. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. [Link]
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- 3. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. (2004) | Louis J. Lombardo | 1360 Citations [scispace.com]
- 5. researchgate.net [researchgate.net]
Synthesis of Novel Benzothiazole-Substituted Piperazine Acetamides via Palladium-Catalyzed Buchwald-Hartwig Amination
An Application Guide for Researchers
Abstract
This application note provides a comprehensive technical guide and a detailed protocol for the synthesis of novel compounds through the reaction of N-(2-methoxyethyl)-2-piperazin-1-ylacetamide with various substituted 2-halobenzothiazoles. The benzothiazole and piperazine scaffolds are pivotal pharmacophores in modern drug discovery, known for their broad range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.[1][2][3] This guide focuses on the Buchwald-Hartwig amination as a robust and versatile method for constructing the critical C-N bond between these two heterocyclic systems. We will delve into the mechanistic underpinnings of the catalytic cycle, provide a field-tested, step-by-step experimental protocol, and offer insights into reaction optimization and troubleshooting. This document is intended for researchers and professionals in synthetic chemistry and drug development seeking to expand their library of bioactive compounds.
Introduction and Scientific Context
The strategic combination of privileged heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The piperazine ring is a ubiquitous feature in numerous approved drugs, valued for its ability to improve pharmacokinetic properties and engage in crucial hydrogen bonding interactions.[2][4] Similarly, the benzothiazole moiety is recognized for its rigid structure and diverse biological profile, with derivatives showing promise as anticancer, antimicrobial, and neuroprotective agents.[5][6]
The target reaction—coupling this compound with a substituted benzothiazole—aims to create a novel molecular architecture that synergistically combines the features of both parent structures. The most reliable and widely adopted methods for forming such an aryl-amine bond are transition-metal-catalyzed cross-coupling reactions. While the classical Ullmann condensation, which uses a copper catalyst, is a foundational method, it often requires high temperatures and stoichiometric amounts of copper, limiting its substrate scope.[7][8] In contrast, the Palladium-catalyzed Buchwald-Hartwig amination offers a more versatile and efficient alternative, proceeding under milder conditions with a broader tolerance for various functional groups, making it the method of choice for this application.[8][9]
This guide provides the necessary theoretical background and practical steps to successfully synthesize and validate these target compounds.
Mechanistic Principles: The Buchwald-Hartwig Amination Cycle
The efficacy of the Buchwald-Hartwig amination lies in a well-defined catalytic cycle that utilizes a Palladium(0) complex. Understanding this cycle is critical for troubleshooting and optimizing the reaction. The process can be broken down into three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (2-halobenzothiazole), inserting itself into the carbon-halogen bond. This forms a new Pd(II) complex. The choice of ligand is crucial here, as it modulates the electron density and steric environment of the palladium center, facilitating this key step.
-
Amine Coordination and Deprotonation: The piperazine amine coordinates to the Pd(II) center. A base present in the reaction mixture then deprotonates the coordinated amine, forming an amido complex. The strength and solubility of the base (e.g., Cs₂CO₃, K₃PO₄) are critical parameters that can significantly influence the reaction rate.
-
Reductive Elimination: This is the final, product-forming step. The aryl and amido groups on the Pd(II) complex couple, forming the desired C-N bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Below is a diagram illustrating this catalytic pathway.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of a substituted 2-chlorobenzothiazole with this compound.
Materials and Reagents
-
Substrates:
-
Substituted 2-chloro- or 2-bromobenzothiazole (1.0 eq)
-
This compound (1.2 eq)
-
-
Catalyst System:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (4 mol%)
-
-
Base:
-
Caesium Carbonate (Cs₂CO₃) (1.5 eq)
-
-
Solvent:
-
Anhydrous Toluene or 1,4-Dioxane (approx. 0.1 M concentration relative to the limiting reagent)
-
-
Work-up Reagents:
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Celite®
-
-
Purification:
-
Silica Gel (230-400 mesh)
-
Hexanes and Ethyl Acetate (for column chromatography)
-
Equipment
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and hotplate
-
Inert gas line (Nitrogen or Argon) with manifold
-
Syringes and needles for liquid transfer
-
Standard laboratory glassware (beakers, separatory funnel, graduated cylinders)
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) and developing tank
-
Flash chromatography system
Step-by-Step Procedure
Rationale: The entire setup must be performed under an inert atmosphere to prevent the oxidation and deactivation of the Pd(0) catalyst, which is highly sensitive to oxygen.
-
Flask Preparation: Place an appropriate-sized Schlenk flask containing a magnetic stir bar under vacuum and heat with a heat gun for 5 minutes. Allow to cool to room temperature while backfilling with an inert gas (e.g., Nitrogen). Repeat this cycle three times to ensure all moisture and oxygen are removed.
-
Reagent Addition: Under a positive flow of inert gas, add the substituted 2-halobenzothiazole (1.0 eq), this compound (1.2 eq), Cs₂CO₃ (1.5 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq) to the flask.
-
Expert Insight: Adding the solids in this order, with the catalyst and ligand last, minimizes their exposure to any residual atmospheric oxygen.
-
-
Solvent Addition: Add anhydrous toluene (or dioxane) via syringe to the flask. The mixture will typically be a suspension.
-
Reaction Execution: Seal the flask and place it in a pre-heated oil bath at 100-110 °C. Stir the mixture vigorously.
-
Self-Validation: The reaction mixture will usually change color (e.g., to a darker brown or black), which is an initial indicator that the catalytic cycle has started.
-
-
Monitoring Progress: After 2-4 hours, briefly remove the flask from heating and check the reaction's progress. Take a small aliquot via syringe and spot it on a TLC plate alongside the starting materials. Develop the plate using a suitable solvent system (e.g., 50-80% Ethyl Acetate in Hexanes). The reaction is complete when the limiting reagent (the benzothiazole) is no longer visible by UV light.[9] Continue heating if necessary, monitoring every few hours.
-
Work-up: a. Once the reaction is complete, cool the mixture to room temperature. b. Dilute the mixture with Ethyl Acetate. c. Filter the suspension through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional Ethyl Acetate.[9] d. Transfer the filtrate to a separatory funnel and wash with water (2x) and then with brine (1x).
-
Causality: The water wash removes the bulk of the caesium salts, and the brine wash helps to break any emulsions and remove residual water from the organic layer. e. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel. A gradient elution, starting with a non-polar solvent system (e.g., 20% EtOAc/Hexanes) and gradually increasing polarity (e.g., to 100% EtOAc), is typically effective for separating the product from non-polar impurities and baseline polar material.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Experimental Workflow and Data Presentation
The entire process, from initial setup to final analysis, can be visualized as follows:
Caption: General experimental workflow for the synthesis.
Expected Results for Various Benzothiazole Substituents
The electronic nature of the substituent on the benzothiazole ring can influence the reaction rate. Electron-withdrawing groups (EWGs) generally accelerate the oxidative addition step, leading to faster reactions, while electron-donating groups (EDGs) can slow it down.
| Entry | Substituent on Benzothiazole (at C6) | Aryl Halide | Expected Reaction Time (h) | Expected Yield (%) |
| 1 | -NO₂ (EWG) | 2-Chloro | 2 - 6 | 85 - 95 |
| 2 | -H (Neutral) | 2-Chloro | 6 - 12 | 70 - 85 |
| 3 | -Cl (EWG, inductive) | 2-Chloro | 4 - 8 | 80 - 90 |
| 4 | -OCH₃ (EDG) | 2-Bromo | 12 - 24 | 60 - 75 |
Note: Yields are hypothetical and based on typical outcomes for Buchwald-Hartwig reactions. Using a more reactive aryl bromide (Entry 4) can help compensate for the deactivating effect of an EDG.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No Reaction / Low Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently anhydrous conditions.3. Base is not strong or soluble enough. | 1. Ensure a strictly inert atmosphere; use fresh catalyst.2. Use oven-dried glassware and anhydrous solvents.3. Switch to a stronger base like K₃PO₄ or LiHMDS if Cs₂CO₃ fails. |
| Formation of Side Products | 1. Homocoupling of the aryl halide.2. Ligand degradation at high temperatures. | 1. Use a more sterically hindered ligand (e.g., a biarylphosphine).2. Lower the reaction temperature and increase reaction time. |
| Difficult Purification | Product has similar polarity to a starting material or byproduct. | Adjust the solvent system for chromatography; try a different stationary phase (e.g., alumina) or reverse-phase HPLC. |
References
- Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). PubMed Central.
- Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI.
- Ullmann Reaction. Thermo Fisher Scientific.
- Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives.
- A General and Convenient Synthesis of N-Aryl Piperazines.
- Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. PMC - NIH.
- Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine deriv
- Ullmann reaction. Wikipedia.
- Application Notes and Protocols for N-arylation Reactions of ortho-methyl 4-Anilino-1-Boc-piperidine. Benchchem.
- Synthesis of new N-(5,6-methylenedioxybenzothiazole-2-yl)-2-[(substituted)thio/piperazine]acetamide/propanamide derivatives and evaluation of their AChE, BChE, and BACE-1 inhibitory activities. PubMed.
- Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. PMC - NIH.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of new N-(5,6-methylenedioxybenzothiazole-2-yl)-2-[(substituted)thio/piperazine]acetamide/propanamide derivatives and evaluation of their AChE, BChE, and BACE-1 inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]
- 8. Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Improving the yield of "N-(2-methoxyethyl)-2-piperazin-1-ylacetamide" synthesis
An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs to optimize the synthesis of N-(2-methoxyethyl)-2-piperazin-1-ylacetamide. As a key intermediate in various synthetic pathways, achieving a high yield of this compound is critical. This guide, curated by Senior Application Scientists, offers field-proven insights and explains the causality behind experimental choices to ensure both scientific integrity and successful outcomes.
Technical Overview: Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of an activated acetyl chloride intermediate, followed by a nucleophilic substitution reaction with piperazine. While seemingly straightforward, the symmetrical nature of piperazine presents a significant challenge: controlling the reaction to favor the desired mono-alkylated product over the di-alkylated byproduct.
This guide will deconstruct the critical parameters of this synthesis, providing actionable solutions to common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the standard synthetic route for this compound and its analogs?
The most common and industrially scalable route involves a two-step synthesis. First, 2-methoxyethylamine is reacted with chloroacetyl chloride to form the intermediate, 2-chloro-N-(2-methoxyethyl)acetamide. This electrophilic intermediate is then reacted with piperazine in a nucleophilic substitution reaction to yield the final product. This method is analogous to the synthesis of other pharmaceutical intermediates like N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide, an intermediate for Ranolazine.[1][2][3]
Q2: What is the primary factor that lowers the yield in this synthesis?
The principal challenge is the formation of the N,N'-di-alkylated piperazine byproduct, 1,4-bis((N-(2-methoxyethyl)acetamido)methyl)piperazine.[4][5] Since piperazine has two nucleophilic secondary amine groups, it can react with two molecules of the chloroacetamide intermediate. This side reaction consumes the starting material and complicates the purification process, thereby reducing the overall yield of the desired mono-substituted product.
Q3: How can I selectively synthesize the mono-alkylated product and avoid di-alkylation?
Controlling the stoichiometry is the most critical factor. Two primary strategies are employed:
-
Using a Large Excess of Piperazine: By using a significant molar excess of piperazine (e.g., 4 to 10 equivalents), the statistical probability of a chloroacetamide molecule encountering an already mono-alkylated piperazine is greatly reduced.[4] While effective, this approach requires an efficient method to remove the excess piperazine after the reaction.
-
Using a Protecting Group: A more elegant approach involves using mono-protected piperazine, such as 1-Boc-piperazine.[6] The Boc (tert-butyloxycarbonyl) group "blocks" one of the nitrogen atoms, ensuring that alkylation can only occur at the unprotected nitrogen. The Boc group can then be removed under acidic conditions to yield the final product. This method offers superior control and often results in a cleaner reaction profile.[7]
Q4: What is the role of a base in the N-alkylation step?
A base is crucial for neutralizing the hydrochloric acid (HCl) that is formed as a byproduct of the reaction between the chloroacetamide and the piperazine amine. If not neutralized, the HCl will protonate the basic nitrogen atoms of piperazine, forming a piperazinium salt. This salt is no longer nucleophilic and will not react with the electrophile, effectively stopping the reaction. Common bases used include triethylamine (TEA), diisopropylethylamine (DIPEA), or an inorganic base like potassium carbonate.
Q5: What are the recommended solvents for this reaction?
The choice of solvent depends on the specific reaction conditions. Aprotic polar solvents like acetonitrile (ACN), dimethylformamide (DMF), or ethanol are commonly used as they can dissolve the reactants and facilitate the nucleophilic substitution.[1] Some patented industrial processes for analogous compounds utilize water as a solvent, which offers environmental and cost benefits.[4][5] In such cases, temperature control is critical to manage the solubility of reactants and products.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Problem: Low or No Product Formation
If you observe a low conversion of your starting materials, consider the following causes and solutions.
| Possible Cause | Underlying Rationale & Verification | Suggested Solution |
| 1. Inactive Reagents | The chloroacetamide intermediate can degrade over time, especially if exposed to moisture. Verify the purity of your 2-chloro-N-(2-methoxyethyl)acetamide via NMR or LC-MS. Piperazine can also absorb atmospheric water and CO₂, reducing its reactivity. | Use freshly prepared or recently purchased reagents. Store the chloroacetamide intermediate under anhydrous conditions. Dry piperazine in a vacuum oven before use if necessary. |
| 2. Suboptimal Temperature | The N-alkylation reaction rate is temperature-dependent. If the temperature is too low, the reaction may be impractically slow. If too high, it can promote side reactions and decomposition. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Gradually increase the reaction temperature in 5-10°C increments. A typical range for this reaction is 60-80°C.[4] |
| 3. Incorrect pH / Insufficient Base | As the reaction proceeds, HCl is generated. Without a sufficient amount of base, the piperazine starting material will be protonated and rendered non-nucleophilic, halting the reaction. | Ensure at least one equivalent of a suitable base (e.g., triethylamine) is added for every equivalent of the chloroacetamide. Monitor the pH of the reaction mixture; it should remain basic throughout. |
Problem: High Levels of Di-alkylated Byproduct
The formation of the di-substituted piperazine is the most common yield-reducing issue.
| Possible Cause | Underlying Rationale & Verification | Suggested Solution |
| 1. Incorrect Stoichiometry | If the molar ratio of piperazine to the chloroacetamide intermediate is too low (e.g., less than 3:1), the probability of di-alkylation increases significantly. | Method A (Excess Piperazine): Increase the molar excess of piperazine to at least 4-6 equivalents relative to the chloroacetamide.[4] Method B (Protecting Group): For optimal control, switch to 1-Boc-piperazine as the starting material. Use a 1:1 stoichiometry with the chloroacetamide, followed by a deprotection step.[6] |
| 2. High Reaction Concentration | At high concentrations, the probability of reactive intermediates colliding increases, which can favor the formation of the di-alkylated product once a significant amount of the mono-alkylated product has formed. | Perform the reaction at a lower concentration. Slowly add the chloroacetamide solution to the piperazine solution over an extended period (slow addition) to maintain a low instantaneous concentration of the electrophile. |
Problem: Difficulty in Product Isolation and Purification
Even with a successful reaction, isolating the pure product can be challenging.
| Possible Cause | Underlying Rationale & Verification | Suggested Solution |
| 1. Product Loss During Workup | The product, containing a free secondary amine, may have some water solubility, especially in its protonated (salt) form. This can lead to loss during the aqueous workup and extraction phases. | Before extraction, ensure the aqueous layer is thoroughly basified (pH > 10) to deprotonate the product and reduce its water solubility.[4] Use a more polar organic solvent for extraction, such as dichloromethane (DCM) or a mixture of ethyl acetate and isopropanol. Perform multiple extractions (3-4 times) to maximize recovery. |
| 2. Product Oiling Out | The product may separate as an oil rather than a crystalline solid, making it difficult to handle and purify by filtration. | Seeding: If you have a small amount of pure, solid product, add a "seed crystal" to the solution to initiate crystallization.[5] Solvent System: Modify the crystallization solvent. Toluene has been shown to be effective for similar compounds.[5] Try cooling the solution very slowly to promote the formation of well-defined crystals. |
| 3. Inefficient Purification | Co-elution of the product with remaining piperazine or other impurities during column chromatography can occur. The high polarity of the product can also lead to streaking on silica gel. | Acid/Base Extraction: Before chromatography, perform an acid wash to remove residual piperazine. Basify the organic layer again before proceeding. Chromatography Conditions: Use a polar solvent system for column chromatography, such as DCM/Methanol with a small amount (0.5-1%) of triethylamine or ammonium hydroxide to prevent the product from streaking on the silica gel. |
Visualized Pathways and Workflows
Reaction Mechanism and Side Reaction
The following diagram illustrates the desired mono-alkylation pathway versus the undesired di-alkylation side reaction.
Caption: Desired mono-alkylation vs. undesired di-alkylation pathway.
Troubleshooting Workflow: Low Yield
This workflow provides a logical sequence for diagnosing the cause of low product yield.
Caption: A systematic workflow for troubleshooting low product yield.
Optimized Experimental Protocol
This protocol is designed to maximize the yield of the mono-alkylated product by using an excess of piperazine.
Step 1: Synthesis of 2-chloro-N-(2-methoxyethyl)acetamide
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-methoxyethylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of chloroacetyl chloride (1.1 eq) in DCM dropwise, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be used in the next step without further purification or purified by column chromatography if necessary.
Step 2: Synthesis of this compound
-
In a separate flask, dissolve piperazine (5.0 eq) in a suitable solvent such as acetonitrile or ethanol.
-
Heat the solution to 70-80°C.
-
Slowly add a solution of 2-chloro-N-(2-methoxyethyl)acetamide (1.0 eq) in the same solvent to the heated piperazine solution over 1 hour.
-
Maintain the reaction at 80°C and stir for 4-6 hours, monitoring progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in water and basify to pH > 10 with 50% NaOH solution.
-
Extract the aqueous layer multiple times (3x) with dichloromethane or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude product.
-
Purify the crude product by column chromatography (Silica gel, DCM:MeOH 95:5 + 1% Triethylamine) or by crystallization from a suitable solvent like toluene/heptane.
References
- Eureka, P. (2007). Method for synthesizing Ranolazine.
- ChemicalBook. (n.d.). Ranolazine synthesis.
- Abelman, M. M., et al. (2025). The Synthesis of 2-Ketopiperazine Acetic Esters and Amides from Ethylenediamines with Maleates and Maleimides.
- Chakraborti, A. K., & Kommi, D. N. (2014). Improved Process For The Total Synthesis Of Ranolazine. Quick Company.
- Janssen Pharmaceutica NV. (2004). Process for the production of n-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide.
- Janssen Pharmaceutica NV. (2001). Process for producing N-(2,6-dimethylphenyl)-2-piperazin-1-ylacetamide.
- Various Authors. (n.d.). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone)
- Various Authors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?
- Gur, M., & Caliskan, B. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
- Various Authors. (2011). Method for preparation of ranolazine.
- Yang, D., & Gong, Y. (2020). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. PMC - NIH.
Sources
- 1. Ranolazine synthesis - chemicalbook [chemicalbook.com]
- 2. “Improved Process For The Total Synthesis Of Ranolazine” [quickcompany.in]
- 3. WO2011160396A1 - Method for preparation of ranolazine - Google Patents [patents.google.com]
- 4. WO2004000824A1 - Process for the production of n-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide - Google Patents [patents.google.com]
- 5. CN1326846C - Process for producing N-(2,6-dimethylphenyl)-2-piperazin-1-ylacetamide - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of N-(2-methoxyethyl)-2-piperazin-1-ylacetamide
Welcome to the technical support guide for the purification of N-(2-methoxyethyl)-2-piperazin-1-ylacetamide. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this molecule. As a substituted piperazine derivative, this compound possesses specific physicochemical properties that present unique challenges and opportunities for purification. This guide provides in-depth, field-tested answers to common questions and troubleshooting scenarios, ensuring you can achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that I should consider for purification?
Answer: Understanding the molecule's structure is the first step to a successful purification strategy. This compound has several key features:
-
Two Basic Nitrogen Atoms: The piperazine ring contains two nitrogen atoms. The secondary amine (NH) and the tertiary amine are both basic and can be protonated to form water-soluble salts. This is the most critical property to exploit during purification. Piperazine itself is a weak base with two pKb values, and its derivatives share this characteristic.
-
Polarity: The presence of an amide, an ether, and two amine functionalities makes the molecule quite polar. This influences its solubility in various organic solvents and its retention characteristics on chromatographic media.
-
Hydrogen Bonding: The secondary amine and the amide group can act as hydrogen bond donors and acceptors, affecting the compound's melting point, boiling point, and solubility.
-
Potential for Impurities: A likely synthesis involves the reaction of 1-(2-methoxyethyl)piperazine with a 2-haloacetamide. Therefore, common impurities could include unreacted starting materials or by-products from over-alkylation.
Q2: What are the primary purification techniques suitable for this compound?
Answer: Based on its properties, three main techniques are recommended, either individually or in combination:
-
Acid-Base Extraction: This is a powerful and scalable first-pass purification method that leverages the basicity of the piperazine nitrogens. It is highly effective for removing non-basic organic impurities.[1][2]
-
Silica Gel Column Chromatography: This technique separates compounds based on polarity. It is effective for removing impurities with similar basicity but different polarity, such as starting materials or certain by-products.
-
Recrystallization: If the compound is a solid, recrystallization is an excellent final step to achieve high purity and obtain crystalline material. Patents for structurally similar compounds, like N-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide, frequently cite crystallization as a key purification step.[3][4][5]
Troubleshooting and In-Depth Purification Guides
This section addresses specific problems you may encounter during the purification process.
Problem 1: My crude product contains significant amounts of non-basic starting material (e.g., 2-chloro-N-ethylacetamide). How can I efficiently remove it?
Cause: This is a common issue resulting from an incomplete reaction or the use of excess electrophile. The impurity lacks the basic piperazine moiety, making it easily separable.
Solution: Acid-Base Extraction.
This technique is the most efficient method for this specific problem. By converting your basic product into a water-soluble salt, you can wash away neutral or acidic organic impurities with an organic solvent.
The following diagram outlines a decision-making process for purifying your crude product.
Caption: Decision workflow for purification.
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like dichloromethane (DCM), ethyl acetate, or toluene.
-
Acidification: Transfer the solution to a separatory funnel and add 1M aqueous hydrochloric acid (HCl). Shake the funnel vigorously, venting frequently. The basic product, this compound, will be protonated to form its hydrochloride salt and move into the aqueous layer.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask. The organic layer, containing non-basic impurities, can be discarded.
-
Wash (Optional): Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining impurities.
-
Basification: Cool the acidic aqueous layer in an ice bath. Slowly add a base, such as 2M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, until the pH is >10. This deprotonates the product, causing it to "crash out" as a free base, which is less soluble in water.
-
Re-extraction: Extract the now-basic aqueous layer multiple times with fresh organic solvent (e.g., DCM). The product will move back into the organic layer.
-
Drying and Concentration: Combine the organic extracts, dry them over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the purified product.
Problem 2: My main impurity is the unreacted 1-(2-methoxyethyl)piperazine. How do I separate it from my product?
Cause: Both the product and the starting amine are basic and will behave similarly in an acid-base extraction. However, they differ in polarity.
Solution: Silica Gel Column Chromatography.
Chromatography is ideal for separating compounds with different polarities. The amide in your product makes it significantly more polar than the starting amine.
-
Tailing/Streaking: Basic compounds like piperazines can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor separation and "tailing" peaks.
-
The Amine Additive: To mitigate tailing, a small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, is typically added to the mobile phase. This deactivates the acidic sites on the silica.
| Solvent System | Ratio (v/v/v) | Comments |
| Dichloromethane / Methanol / Triethylamine | 95 : 4.5 : 0.5 | A good starting point. The methanol percentage can be increased to increase eluting power. |
| Ethyl Acetate / Heptane / Triethylamine | 80 : 19 : 1 | A less polar system. Good if the product and impurity are close in polarity. |
| Dichloromethane / Methanol / Ammonium Hydroxide | 90 : 9 : 1 | Use a concentrated (e.g., 28%) aqueous solution of NH₄OH. This is a very effective system for basic amines. |
-
TLC Analysis: First, determine the optimal solvent system using Thin Layer Chromatography (TLC). The goal is to have a retention factor (Rf) of ~0.3 for your product.
-
Column Packing: Pack a glass column with silica gel using a slurry method with your chosen non-polar solvent (e.g., heptane or DCM).
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or DCM. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Run the column with your chosen mobile phase, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Problem 3: My product is a solid, but it's discolored and has a broad melting point. How can I perform a final polishing step?
Cause: The product likely contains minor impurities or trapped solvent that co-eluted during chromatography.
Solution: Recrystallization.
Recrystallization is a powerful technique for purifying solid compounds to a high degree. The principle is to dissolve the compound in a hot solvent in which it has high solubility and then allow it to cool slowly, causing pure crystals to form while impurities remain in the solution. Patents for the related compound N-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide show that toluene is an effective crystallization solvent.[3][4]
| Solvent(s) | Rationale |
| Toluene | Proven effective for structurally similar piperazine acetamides.[3][4] |
| Ethyl Acetate (EtOAc) | A moderately polar solvent that often works well for amide-containing compounds. |
| Isopropanol (IPA) | A polar protic solvent that can be effective. |
| Acetone / Water | A solvent/anti-solvent system. Dissolve in hot acetone, add water until cloudy, then cool. |
-
Solvent Selection: Choose a solvent in which your product is sparingly soluble at room temperature but highly soluble when hot. Test small amounts in different solvents.
-
Dissolution: Place the solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the compound.
-
Decolorization (Optional): If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution through celite or fluted filter paper to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation. Seeding with a small crystal of pure product can help initiate crystallization.[3][5]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the crystals under high vacuum to remove all residual solvent. A final purity of >97.5% is often achievable with this method.[4]
References
- Process for the production of n-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide.
- Process for producing N-(2,6-dimethylphenyl)-2-piperazin-1-ylacetamide.
-
Acid-Base Extraction. Chemistry LibreTexts. [Link]
-
Acid–base extraction. Wikipedia. [Link]
-
A Review on Analytical Methods for Piperazine Determination. Journal of Chemical and Pharmaceutical Research. [Link]
- US8541578B2 - Process for the production of n-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. WO2004000824A1 - Process for the production of n-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide - Google Patents [patents.google.com]
- 4. CN1326846C - Process for producing N-(2,6-dimethylphenyl)-2-piperazin-1-ylacetamide - Google Patents [patents.google.com]
- 5. US8541578B2 - Process for the production of n-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide - Google Patents [patents.google.com]
Common side reactions in the synthesis of piperazine acetamides
Welcome to the technical support center for the synthesis of piperazine acetamides. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this crucial synthetic transformation. Here, we move beyond simple protocols to explain the underlying chemistry of potential issues and provide robust, field-tested solutions to ensure the integrity and success of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the synthesis of piperazine acetamides.
Q1: What is the most common side reaction when synthesizing mono-N-acetylpiperazine?
The most prevalent side reaction is the formation of the 1,4-diacetylpiperazine, a result of bis-acylation.[1] Piperazine possesses two secondary amine groups of similar reactivity, making it susceptible to reacting with two molecules of the acetylating agent. This competitive reaction reduces the yield of the desired mono-substituted product and complicates purification due to the similar physical properties of the mono- and di-substituted products.[1]
Q2: How can I monitor the progress of my reaction and identify the product and byproducts?
Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction.[2] A suitable mobile phase, often a mixture of a polar solvent like methanol or ethanol and a less polar solvent like ethyl acetate or dichloromethane, can separate the starting piperazine, the mono-acetylated product, and the di-acetylated byproduct.[3][4] Staining with ninhydrin can be useful for visualizing the piperazine starting material and the mono-substituted product, as they possess a free secondary amine, while the di-substituted product will not stain with ninhydrin.
Q3: My desired mono-acetylated piperazine product seems to be stuck in the aqueous layer during workup. How can I extract it?
This is a common issue, especially if the reaction is performed under acidic conditions or if a piperazine salt was used as the starting material.[5] The product, being a tertiary amine, can be protonated and thus highly water-soluble. To facilitate its extraction into an organic solvent, you need to basify the aqueous layer with a suitable base, such as sodium carbonate or sodium hydroxide solution, to a pH above the pKa of the product's conjugate acid. This will deprotonate the piperazinium salt, making the free amine less water-soluble and extractable into solvents like dichloromethane or ethyl acetate.
Section 2: Troubleshooting Guide
This section provides a more in-depth look at specific problems you might encounter and offers step-by-step solutions.
Issue 1: Low Yield of the Desired Mono-Acetylated Product
Symptom: After purification, the isolated yield of the mono-acetylated piperazine is significantly lower than expected. TLC analysis of the crude reaction mixture shows a significant amount of starting material and a spot corresponding to the di-acetylated byproduct.
Root Cause Analysis & Solutions:
The primary cause of low yield is often the competitive formation of the di-acetylated byproduct. The strategy to improve the yield of the mono-acetylated product is to manipulate the reaction conditions to favor mono-substitution over di-substitution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in mono-acylation.
Detailed Solutions:
-
Adjust Reactant Stoichiometry: Using a large excess of piperazine (3-5 equivalents) relative to the acetylating agent can statistically favor the mono-acylation product. However, this requires an efficient method to remove the excess piperazine during workup.
-
Slow Addition of the Acetylating Agent: Adding the acetylating agent (e.g., acetyl chloride or acetic anhydride) dropwise to a solution of piperazine at a controlled temperature (often 0 °C to room temperature) can help maintain a low concentration of the acetylating agent, thereby reducing the likelihood of a second acylation event.
-
Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C) can help to control the reaction rate and improve selectivity for mono-acylation.
-
Protecting Group Strategy: For syntheses where high purity of the mono-acetylated product is critical, using a mono-protected piperazine, such as 1-(tert-butoxycarbonyl)piperazine (Boc-piperazine), is a highly effective strategy.[1][6] The Boc group protects one of the nitrogen atoms, allowing for selective acylation of the other. The Boc group can then be removed under acidic conditions.
-
In-Situ Protonation: A clever and cost-effective alternative to protecting groups is the use of a piperazine mono-salt (e.g., piperazine monohydrochloride or monoacetate).[6][7] The protonated nitrogen is unreactive towards acylation, thus directing the reaction to the free nitrogen. This can be achieved by reacting one equivalent of piperazine with one equivalent of an acid like HCl or acetic acid in the reaction solvent.[6][7]
Issue 2: Presence of an Unexpected Byproduct
Symptom: TLC or LC-MS analysis shows an unexpected byproduct that is not the starting material or the di-acetylated product.
Root Cause Analysis & Solutions:
-
Hydrolysis of the Acetylating Agent: If the reaction is carried out in the presence of water, the acetylating agent (especially acetyl chloride or acetic anhydride) can hydrolyze to acetic acid. This will consume the reagent and reduce the yield. Ensure that all glassware is dry and use anhydrous solvents.
-
Side Reactions with Coupling Reagents: If you are using a coupling reagent (e.g., EDC, DCC) to form the amide bond from acetic acid and piperazine, these can have their own side reactions. For example, carbodiimides can rearrange to form N-acylureas.
-
Racemization/Epimerization: If your acetic acid derivative contains a chiral center at the alpha-position, the use of a strong base or elevated temperatures can lead to racemization or epimerization.[8] This can be a significant issue in pharmaceutical applications where single enantiomers are required. Using racemization-suppressing additives like HOBt or employing newer, racemization-free coupling reagents can mitigate this.[9][10][11][12]
Issue 3: Difficult Purification
Symptom: The mono- and di-acetylated products are difficult to separate by column chromatography or crystallization.
Root Cause Analysis & Solutions:
The similar polarity of the mono- and di-substituted products can make their separation challenging.
Purification Strategy:
Caption: Purification workflow for mono-acetylated piperazines.
Detailed Solutions:
-
Acid-Base Extraction: This is a powerful technique to separate the basic mono-acetylated product from the non-basic di-acetylated product and any neutral or acidic impurities. The mono-acetylated product, having a free secondary amine, can be protonated and extracted into an acidic aqueous solution, leaving the di-acetylated product in the organic layer. The aqueous layer can then be basified and the desired product re-extracted into an organic solvent.
-
Optimized Column Chromatography: If chromatography is necessary, careful selection of the stationary phase (e.g., silica gel, alumina) and the mobile phase is crucial. A shallow gradient of a polar solvent (e.g., methanol in dichloromethane) can improve separation.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step.[7]
Section 3: Experimental Protocols
Protocol 1: Selective Mono-N-acetylation of Piperazine using a Protecting Group
This protocol utilizes Boc-piperazine to ensure high selectivity for the mono-acetylated product.
Step 1: Acetylation of Boc-piperazine
-
To a solution of 1-(tert-butoxycarbonyl)piperazine (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a suitable non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.05 eq) or acetic anhydride (1.05 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding water.
-
Perform a standard aqueous workup: separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude N-acetyl-N'-Boc-piperazine.
Step 2: Deprotection of the Boc Group
-
Dissolve the crude N-acetyl-N'-Boc-piperazine in a suitable solvent such as DCM or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir the mixture at room temperature for 1-3 hours, or until TLC analysis shows complete removal of the Boc group.
-
Concentrate the reaction mixture in vacuo.
-
Neutralize the residue with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the desired N-acetylpiperazine.
Protocol 2: Direct Mono-N-acetylation of Piperazine using In-Situ Protonation
This protocol is a more atom-economical approach that avoids the use of protecting groups.[6][7]
-
In a flask, prepare a solution of piperazine monohydrochloride in situ by dissolving piperazine (2.0 eq) in a suitable solvent like methanol and adding a solution of HCl in an organic solvent (1.0 eq) at 0 °C.[6][7]
-
To this slurry, add the acetylating agent (e.g., acetyl chloride, 1.0 eq) dropwise at 0 °C.
-
Allow the reaction to stir at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove the piperazine dihydrochloride precipitate.[7]
-
Concentrate the filtrate in vacuo.
-
The crude product can be purified by acid-base extraction or recrystallization.[7]
Section 4: Data and Visualization
Table 1: Comparison of Strategies for Mono-N-acetylation of Piperazine
| Strategy | Advantages | Disadvantages | Typical Selectivity (Mono:Di) |
| Large Excess of Piperazine | Simple, one-step reaction. | Requires efficient removal of excess piperazine; lower atom economy. | Moderate to Good |
| Protecting Group (e.g., Boc) | Excellent selectivity; high purity of the final product.[1][5] | Two-step process (protection and deprotection); higher cost. | Excellent |
| In-Situ Protonation | Good selectivity; one-pot procedure; cost-effective.[6][7] | May require careful control of stoichiometry; formation of salts can complicate workup. | Good to Excellent |
Diagram 1: Reaction Scheme of Mono- vs. Di-acetylation of Piperazine
Caption: Competitive mono- and di-acylation of piperazine.
References
-
CoLab. (2008, August 1). Mono-acylation of piperazine and homopiperazine via ionic immobilization. Retrieved from [Link]
- Google Patents. (n.d.). JP2001106676A - Method for producing N-acetylhomopiperazines.
-
Pazdera, P., et al. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. Retrieved from [Link]
-
Pazdera, P., et al. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI. Retrieved from [Link]
- Google Patents. (n.d.). US3682919A - Process for the preparation of piperazine.
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from
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W.M. Keck Science Department. (2019, September 28). Thin Layer Chromatography. YouTube. Retrieved from [Link]
-
Capriati, V., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Retrieved from [Link]
-
ResearchGate. (2013, June 10). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Retrieved from [Link]
-
Liu, Z., et al. (2020, April 21). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. PubMed Central. Retrieved from [Link]
-
Sergeev, E. E., et al. (2022, September 26). Methods for the Catalytic Synthesis of Piperazine. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2024, September 6). A Simple Synthesis of N-Alkylpiperazines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]
-
ResearchGate. (n.d.). The Role of the Various Solvent Polarities on Piperine Reactivity and Stability. Retrieved from [Link]
-
PubMed. (n.d.). Piperazine and its carboxylic acid derivatives-functionalized mesoporous silica as nanocarriers for gemcitabine: adsorption and release study. Retrieved from [Link]
-
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
- Google Patents. (n.d.). CZ305317B6 - Method of direct mono-N-substitution of piperazine.
-
Organic Chemistry Portal. (n.d.). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Retrieved from [Link]
-
PubMed. (n.d.). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Retrieved from [Link]
-
Stoltz, B. M., & Trost, B. M. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. PubMed Central. Retrieved from [Link]
- Google Patents. (n.d.). US2919275A - Purification of piperazine.
-
ACG Publications. (2023, March 10). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Retrieved from [Link]
-
Royal Society of Chemistry. (2018, December 6). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Retrieved from [Link]
-
De-Luca, M. R. (2021). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. PubMed Central. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). TFPN-mediated racemization/epimerization-free amide and peptide bond formation. Retrieved from [Link]
-
Zhao, J., et al. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society. Retrieved from [Link]
-
Michael, F. E. (2010). Palladium-catalyzed alkene carboamination reactions for the synthesis of substituted piperazines. PubMed Central. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Opportunities and challenges for direct C–H functionalization of piperazines. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2021, October 1). SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. Retrieved from [Link]
-
Dergipark. (n.d.). Synthesis and characterization of unsaturated diacyl and alkyl-acyl piperazine derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reaction of Piperazine with Trimethylacetic Arylcarboxylic Anhydride; A Convenient Method for Preparing Monoacylated Piperazine Derivatives. Retrieved from [Link]
-
Allery Chemistry. (2017, May 16). A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry. YouTube. Retrieved from [Link]
-
PubMed. (n.d.). Solvent polarizability and anisotropy effects on the photophysical behavior of oxazine 1: an appropriate polarizability indicator dye. Retrieved from [Link]
-
ResearchGate. (2013, June 10). What are probably the best conditions to perform monoalkylation in piperazine with an primary alkyl iodide?. Retrieved from [Link]
-
PubMed Central. (n.d.). Piperazine skeleton in the structural modification of natural products: a review. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. Retrieved from [Link]
-
ACS Publications. (2026, January 13). Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. Retrieved from [Link]
-
PubMed. (2024, June 5). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Retrieved from [Link]
-
ResearchGate. (2017, January 31). (PDF) Effects of solvent polarity on solvation free energy, dipole moment, polarizability, hyperpolarizability and molecular reactivity of aspirin. Retrieved from [Link]
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Technical Support Center: Protecting Group Strategies for N-(2-methoxyethyl)-2-piperazin-1-ylacetamide
Welcome to the technical support center for synthetic strategies involving N-(2-methoxyethyl)-2-piperazin-1-ylacetamide. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the common challenge of selectively functionalizing molecules containing the piperazine scaffold. Here, we provide in-depth, field-proven insights into protecting the reactive secondary amine of the piperazine ring, a critical step for achieving high-yield, high-purity outcomes in multi-step syntheses.[1]
Introduction: The Synthetic Challenge
This compound is a versatile building block, but its synthetic utility is governed by the reactivity of the secondary amine within the piperazine ring. This nucleophilic and basic site can interfere with a wide range of reactions, such as couplings, alkylations, or acylations intended for other parts of a molecule. Therefore, temporarily "masking" or protecting this amine is not just recommended; it is essential for controlled and predictable synthesis.[1]
The selection of a suitable protecting group is a critical decision that impacts the entire synthetic route. An ideal protecting group must be installed selectively in high yield, remain stable throughout subsequent reaction steps, and be removed cleanly and efficiently under conditions that do not compromise the integrity of the final product.[2] This guide will walk you through making that choice and troubleshooting common issues.
Frequently Asked Questions (FAQs)
FAQ 1: Which protecting group should I choose for the piperazine nitrogen?
The optimal choice depends entirely on the planned downstream reaction conditions. The three most common and reliable protecting groups for secondary amines like the one in piperazine are Boc , Cbz , and Fmoc .[3][4] Their compatibility with various reagents is summarized below, a concept known as orthogonality.[5][6][7]
| Protecting Group | Abbreviation | Introduction Reagent | Stable To | Labile To (Deprotection) | Key Considerations |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Base, Hydrogenolysis, Mild Nucleophiles | Strong Acid (TFA, HCl)[8] | Excellent for syntheses involving basic or reductive steps. Avoid if subsequent steps require strong acid. |
| Benzyloxycarbonyl | Cbz (or Z) | Benzyl chloroformate (Cbz-Cl) | Acid, Base, Mild Nucleophiles | Catalytic Hydrogenolysis (H₂/Pd/C)[5][9] | Ideal for protecting amines when acid-labile groups (like Boc) are present elsewhere. Avoid if molecule contains other reducible groups (alkenes, alkynes, some benzyl ethers). |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Acid, Hydrogenolysis | Base (commonly Piperidine)[8] | Primarily used in solid-phase peptide synthesis. Its base-lability offers orthogonality to both Boc and Cbz groups. |
To aid in your selection, the following workflow illustrates the decision-making process based on your planned synthetic route.
Caption: Workflow for Boc protection.
-
Setup: To a round-bottom flask, add this compound (1.0 eq). Dissolve it in dichloromethane (DCM, approx. 10 mL per gram of starting material).
-
Reagent Addition: Add triethylamine (TEA, 1.5 eq) followed by the dropwise addition of a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM.
-
Reaction: Stir the mixture at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LCMS until the starting material is fully consumed.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer with saturated aqueous sodium bicarbonate, followed by brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Boc-protected product, which can be purified by silica gel chromatography if necessary.
Protocol 2: TFA-Mediated Deprotection of the Boc Group
This protocol describes the removal of the Boc group using TFA with a scavenger.
-
Setup: Dissolve the Boc-protected piperazine (1.0 eq) in DCM (approx. 10 mL per gram). Cool the flask to 0 °C in an ice bath.
-
Reagent Addition: Add triethylsilane (TES, 1.5 eq) to the solution. Slowly add trifluoroacetic acid (TFA, 10-20 eq, often as a 25-50% solution in DCM) dropwise.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Monitoring: Monitor the deprotection by TLC or LCMS.
-
Workup: Once complete, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Isolation: Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. The aqueous layer should be basic (pH > 8). Separate the organic layer, dry over Na₂SO₄, filter, and concentrate to yield the deprotected amine. The product may be obtained as a TFA salt if the basic wash is omitted, which can be desirable for stability.
References
- Bergmann, M., & Zervas, L. (1932). Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft (A and B Series), 65(7), 1192–1201.
- Felpin, F.-X., & Fouquet, E. (2010). A Useful, Reliable and Safer Protocol for the Hydrogenation of Functionalized Nitroaromatic Compounds. European Journal of Organic Chemistry, 2010(24), 4531–4535.
- Greene, T. W., & Wuts, P. G. M. (2007). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
- Lundquist, J. T., & Dix, T. A. (2002). A simplified and efficient route to N-Boc-3,4-dehydro-L-proline methyl ester.
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
- Yadav, V. K., & Sriram, M. (2006). A simple and efficient procedure for the mono-N-Boc protection of symmetrical diamines. Tetrahedron Letters, 47(45), 7955-7958.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
Singh, S. K., et al. (2020). Instability of Amide Bond with Trifluoroacetic Acid (20%). ACS Omega. Retrieved from [Link]
Sources
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Technical Support Center: N-(2-methoxyethyl)-2-piperazin-1-ylacetamide
Welcome to the technical support guide for N-(2-methoxyethyl)-2-piperazin-1-ylacetamide. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this compound. As a key intermediate or potential metabolite in pharmaceutical development, understanding its degradation profile is critical for ensuring analytical method robustness, product quality, and stability.[1] This guide is designed for researchers, analytical chemists, and formulation scientists.
Section 1: Understanding the Molecule's Stability
This compound possesses two primary points of chemical vulnerability: the acetamide linkage and the piperazine ring . The acetamide bond is susceptible to hydrolysis under both acidic and basic conditions, while the tertiary amines of the piperazine ring are prone to oxidation.[2][3][4] Therefore, careful control of pH, atmospheric exposure, and temperature is paramount during experimentation and storage.
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the handling and analysis of this compound.
Question 1: I am observing unexpected peaks in my HPLC/UPLC chromatogram during analysis. What could be the cause?
Answer: The appearance of new, unexpected peaks is often the first sign of sample degradation. The position and number of these peaks can provide clues to the degradation pathway.
-
Early Eluting Peaks: Degradation products are often more polar than the parent compound. Hydrolysis of the acetamide bond, for example, creates a carboxylic acid and an amine, which are significantly more polar and will likely elute earlier in a reversed-phase HPLC method.
-
Multiple Small Peaks: Oxidative degradation can be less specific, potentially leading to a variety of products, such as N-oxides or ring-opened species, which may appear as multiple minor peaks.[3][5]
-
Peak Tailing or Broadening of the Parent Peak: This can indicate on-column degradation or the presence of closely eluting, unresolved impurities.
Troubleshooting Steps:
-
Verify System Suitability: Ensure your analytical system is performing correctly with a fresh, well-characterized standard.
-
Sample Preparation Review: Prepare a new sample using fresh, high-purity solvent and analyze it immediately. Compare this to the chromatogram of the aged or suspect sample.
-
Inject a Blank: Run a solvent blank to rule out contamination from the mobile phase or sample diluent.
-
Consider the Sample's History: Was the sample exposed to elevated temperatures, light, or non-neutral pH for an extended period? This information is critical for diagnosing the problem.
Question 2: What are the primary degradation pathways for this compound?
Answer: Based on its chemical structure, two degradation pathways are most probable: hydrolysis and oxidation .
-
Hydrolytic Degradation: The acetamide bond is the most likely site for hydrolysis.[4][6]
-
Acid-Catalyzed Hydrolysis: In the presence of acid and water, the amide bond will cleave to yield 2-piperazin-1-ylacetic acid and 2-methoxyethylamine .[2][7] This reaction is often accelerated by heat.[4]
-
Base-Catalyzed Hydrolysis: Under basic conditions, the amide is cleaved to form the carboxylate salt (sodium 2-piperazin-1-ylacetate , if using NaOH) and 2-methoxyethylamine .[2][7]
-
-
Oxidative Degradation: The piperazine ring contains two tertiary amine groups, which are susceptible to oxidation.[3][8]
-
N-Oxide Formation: Exposure to oxidizing agents (e.g., hydrogen peroxide, or even atmospheric oxygen over time) can lead to the formation of one or two N-oxide derivatives on the piperazine nitrogen atoms.[5] Ranolazine, a related, larger molecule, is known to form N-oxide degradation products.[5]
-
Ring Opening/Cleavage: More aggressive oxidation can lead to the opening of the piperazine ring, though this typically requires harsher conditions.[3]
-
The diagram below illustrates these primary degradation pathways.
Caption: Predicted primary degradation pathways.
Question 3: How can I minimize the degradation of my compound during storage and handling?
Answer: Proactive measures are key to preserving the integrity of your sample.
-
Storage: Store the solid material in a tightly sealed container in a freezer (-20°C is standard), protected from light and moisture. For solutions, flash-freeze aliquots and store them at -80°C. Avoid repeated freeze-thaw cycles.
-
Solvent Selection: Use high-purity, neutral pH solvents (e.g., HPLC-grade acetonitrile or water). If buffer is required for solubility, use it at the lowest effective concentration and prepare solutions fresh daily.
-
Atmosphere: For long-term storage of sensitive solutions, consider purging the vial headspace with an inert gas like argon or nitrogen to displace oxygen and prevent oxidation.
-
Light Exposure: Protect samples from direct sunlight and laboratory lighting by using amber vials or wrapping containers in aluminum foil, as photolytic degradation can occur with piperazine-containing compounds.[9][10]
Question 4: I need to perform a forced degradation study. What conditions should I use?
Answer: Forced degradation (or stress testing) is essential for developing stability-indicating methods.[11][12] The goal is to achieve 5-20% degradation of the parent compound to ensure that degradation products can be adequately resolved and detected.[12] A comprehensive study should include hydrolytic, oxidative, thermal, and photolytic stress conditions.[12][13] See Section 3 for a detailed experimental protocol.
Section 3: Experimental Protocols
This section provides a standardized workflow for conducting a forced degradation study on this compound.
Objective: To intentionally degrade the compound under controlled stress conditions to identify potential degradation products and establish a stability-indicating analytical method.
Workflow Diagram:
Caption: General workflow for forced degradation studies.
Detailed Protocol:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile/water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to get a final concentration of 0.1 M HCl. Heat at 60°C.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to get a final concentration of 0.1 M NaOH. Heat at 60°C.
-
Oxidative Stress: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ to get a final concentration of 3% H₂O₂. Keep at room temperature, protected from light.[14]
-
Thermal Stress:
-
Solution: Heat the stock solution at 80°C.
-
Solid: Place the solid powder in an oven at 80°C.
-
-
Photolytic Stress: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
-
Time Points: Withdraw aliquots at appropriate time points (e.g., 2, 8, 24 hours). The goal is to find a time point with 5-20% degradation.[12]
-
Sample Quenching & Preparation:
-
Cool samples to room temperature.
-
Neutralize the acid and base hydrolysis samples with an equimolar amount of NaOH and HCl, respectively.
-
Dilute all stressed samples, including a non-stressed control, to a suitable final concentration (e.g., 0.1 mg/mL) with the mobile phase or diluent.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC-UV/MS method. The mass spectrometer is crucial for obtaining mass-to-charge (m/z) ratios of the new peaks, which allows for the tentative identification of degradation products.
Section 4: Data Summary & Interpretation
The following table summarizes the expected outcomes from the forced degradation studies.
| Stress Condition | Key Bond Affected | Probable Degradation Products | Expected Chromatographic Change |
| Acid Hydrolysis | Acetamide C-N | 2-piperazin-1-ylacetic acid + 2-methoxyethylamine | Appearance of highly polar peaks eluting earlier than the parent compound.[2][7] |
| Base Hydrolysis | Acetamide C-N | 2-piperazin-1-ylacetate + 2-methoxyethylamine | Similar to acid hydrolysis, appearance of early eluting polar peaks.[2][7] |
| Oxidation (H₂O₂) | Piperazine N | N-Oxide derivatives of the parent compound | Appearance of peaks with m/z = Parent + 16 amu. Polarity may vary.[5] |
| Thermal (Heat) | Multiple | Acceleration of hydrolysis and/or oxidation | A combination of hydrolytic and oxidative degradants may be observed. |
| Photolytic (UV/Vis) | Multiple | Varies (potential for radical-based reactions) | May generate a unique impurity profile not seen in other stress conditions.[9] |
Mass Balance: A critical aspect of the study is to ensure mass balance. The sum of the peak areas of all degradation products and the remaining parent compound should ideally account for 95-105% of the initial concentration of the parent compound. This confirms that all significant degradation products are being detected.
References
- Shimadzu Chemistry & Diagnostics. N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide. Accessed January 25, 2026.
- INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2019-08-01).
- YouTube. (2023-03-12).
- ACS Earth and Space Chemistry.
- Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. Accessed January 25, 2026.
- ResearchGate. (2013). (PDF)
- ResearchGate. Degradation of piperazine by UV light in the presence of air. Conditions. Accessed January 25, 2026.
- Asian Journal of Research in Chemistry. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Accessed January 25, 2026.
- SynZeal. Ranolazine Impurities. Accessed January 25, 2026.
- Benchchem. Stability and Degradation Profile of N-(2-Hydroxyethyl)piperazine-d4: A Technical Guide. Accessed January 25, 2026.
- National Institutes of Health. Visualization of the photodegradation of a therapeutic drug by chemometric-assisted fluorescence spectroscopy - PMC. Accessed January 25, 2026.
- Master Organic Chemistry. (2019-10-07). Amide Hydrolysis Using Acid Or Base.
- National Institutes of Health. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. Accessed January 25, 2026.
- Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Accessed January 25, 2026.
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- ResearchGate. (2013). (PDF) Kinetic and Mechanistic Study of Oxidation of Piperazines by Bromamine-T in Acidic Medium.
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- Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Accessed January 25, 2026.
- PubChem. N-(2-Aminoethyl)-1-naphthylacetamide | C14H16N2O | CID 181472. Accessed January 25, 2026.
- Chemguide. the hydrolysis of amides. Accessed January 25, 2026.
- Organic Chemistry Portal. Synthesis of piperazines. Accessed January 25, 2026.
- YouTube. (2022-07-07). How to Conduct Forced Degradation Study for Drug Product as per ANVISA?.
- ResearchGate. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2.
- Allen.
- Daicel Pharma Standards. Ranolazine Impurities Manufacturers & Suppliers. Accessed January 25, 2026.
- ACS Publications. Atmospheric Oxidation of Imine Derivative of Piperazine Initiated by OH Radical | ACS Earth and Space Chemistry. Accessed January 25, 2026.
- Canadian Science Publishing. PRESSURE EFFECT AND MECHANISM IN ACID CATALYSIS: VIII. HYDROLYSIS OF ACETAMIDE AND BENZAMIDE. Accessed January 25, 2026.
- PubMed. (2021-05-23).
- Jay Finechem. N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide. Accessed January 25, 2026.
- BOC Sciences. CAS 2243384-71-4 N-(4-Aminophenyl)-N-methyl-2-(piperazin-1-yl)acetamide. Accessed January 25, 2026.
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Validation & Comparative
A Comparative Guide to Molecular Docking of Novel Piperazine Derivatives Targeting Bacterial DNA Gyrase and Human Acetylcholinesterase
In the landscape of contemporary drug discovery, the piperazine scaffold remains a cornerstone for the development of novel therapeutics, owing to its versatile binding capabilities and favorable pharmacokinetic properties.[1] This guide provides a comprehensive, in-depth comparison of the molecular docking performance of virtually designed ligands derived from the core structure "N-(2-methoxyethyl)-2-piperazin-1-ylacetamide". These novel derivatives are evaluated against two clinically significant protein targets: Staphylococcus aureus DNA gyrase, a validated antibacterial target, and human acetylcholinesterase (AChE), a key enzyme in the pathophysiology of Alzheimer's disease.
This document is intended for researchers, scientists, and drug development professionals. It offers not just a procedural outline, but a causal explanation behind experimental choices, ensuring a self-validating and reproducible workflow. We will explore the intricacies of ligand design, protein preparation, docking simulation, and results analysis, providing a robust framework for identifying promising lead candidates.
Introduction: The Rationale for Target and Ligand Selection
The selection of appropriate targets and a focused ligand library is paramount for a successful in-silico drug discovery campaign. Our choice of Staphylococcus aureus DNA gyrase and human acetylcholinesterase is predicated on the established role of piperazine-containing molecules in modulating their activity.
Staphylococcus aureus DNA Gyrase: As a type II topoisomerase, DNA gyrase is essential for bacterial DNA replication and is a well-established target for antibacterial agents.[2] The emergence of antibiotic-resistant strains of S. aureus necessitates the discovery of novel inhibitors. Quinolone antibiotics, such as ciprofloxacin, which contain a piperazine ring, are known to inhibit DNA gyrase, making this an ideal target for our piperazine-derived library.[3][4]
Human Acetylcholinesterase (AChE): This enzyme is responsible for the hydrolysis of the neurotransmitter acetylcholine.[5] Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.[6] Several licensed AChE inhibitors, including donepezil, feature a piperazine or a related cyclic amine moiety, highlighting the potential of our ligand series to interact with this target.[7][8]
Our lead scaffold, This compound , provides a flexible platform for chemical modification. For this study, we have designed a virtual library of five derivatives (LIG1-LIG5) with modifications aimed at exploring key structure-activity relationships (SAR), such as the impact of aromatic substitution and alterations to the methoxyethyl side chain. These will be compared against the parent compound (LIG0) and the known inhibitors ciprofloxacin and donepezil.
Experimental Workflow: A Step-by-Step Guide
The following sections detail the complete molecular docking workflow, from initial preparation to final analysis. This protocol is designed to be reproducible and is grounded in established best practices for computational drug design.
Target Protein and Ligand Preparation
Authoritative Grounding: Accurate preparation of both the protein receptor and the small molecule ligands is a critical first step that significantly influences the reliability of docking results. This process involves correcting structural inaccuracies, adding necessary atoms, and assigning appropriate chemical properties.
2.1.1. Protein Preparation Protocol
-
Acquisition of Crystal Structures:
-
Initial Protein Cleanup:
-
Using molecular visualization software such as UCSF Chimera or PyMOL, remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any ions not critical for structural integrity or catalytic activity.
-
For this study, the co-crystallized ligands (ciprofloxacin and donepezil) were retained during the initial preparation phase to define the binding site but removed before docking our library of compounds.
-
-
Protonation and Charge Assignment:
-
Utilize the Protein Preparation Wizard in Schrödinger's Maestro or the pdb2pqr server to add hydrogen atoms appropriate for a physiological pH of 7.4.
-
Assign partial charges to all atoms using a standard force field such as OPLS3e or AMBER.
-
-
Structural Refinement:
-
Perform a restrained energy minimization of the protein structure to relieve any steric clashes that may have resulted from adding hydrogens. This step should only allow for minor adjustments to the protein backbone to maintain the experimentally determined conformation.
-
2.1.2. Ligand Preparation Protocol
-
Structure Acquisition and Generation:
-
The 3D structures of the reference ligands, ciprofloxacin and donepezil, were obtained from the PubChem database.[1][3]
-
The 2D structure of the parent compound, this compound, and its derivatives (LIG1-LIG5) were drawn using a chemical sketcher like ChemDraw and converted to 3D structures.
Designed Ligand Library:
-
LIG0 (Parent): this compound
-
LIG1: N-(2-hydroxyethyl)-2-piperazin-1-ylacetamide (explores the effect of a hydrogen bond donor)
-
LIG2: N-(2-methoxyethyl)-2-(4-phenylpiperazin-1-yl)acetamide (adds a hydrophobic aromatic group)
-
LIG3: N-(2-methoxyethyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)acetamide (introduces an electron-withdrawing group on the aromatic ring)
-
LIG4: 2-(piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide (replaces the methoxyethyl group with a cyclic ether)
-
LIG5: N-benzyl-2-(piperazin-1-yl)acetamide (introduces a simple aromatic substituent)
-
-
Ligand Protonation and Energy Minimization:
-
Generate possible ionization states at pH 7.4 ± 2.0 using a tool like LigPrep in the Schrödinger suite.
-
Perform a full energy minimization of each ligand using a suitable force field (e.g., OPLS3e) to obtain a low-energy conformation.
-
Molecular Docking Simulation
Authoritative Grounding: The choice of docking software and the definition of the search space are critical for achieving accurate predictions of ligand binding modes. AutoDock Vina is a widely used and validated open-source docking program known for its speed and accuracy.
2.2.1. Grid Generation
The docking grid defines the three-dimensional space within the protein's active site where the docking algorithm will search for favorable ligand binding poses.
-
Defining the Binding Site: The binding site for each protein was defined based on the position of the co-crystallized ligand in the PDB structures (2XCT for DNA gyrase and 4EY7 for AChE).[2][7]
-
Setting the Grid Box Dimensions:
-
Using AutoDock Tools (ADT), a grid box was centered on the co-crystallized ligand.
-
The dimensions of the grid box were set to 25 x 25 x 25 Å to encompass the entire active site and provide sufficient space for the ligands to rotate and translate freely.
-
2.2.2. Docking with AutoDock Vina
-
Configuration File: A configuration file (conf.txt) was created for each docking run, specifying the paths to the prepared protein and ligand files, the center and size of the grid box, and the number of binding modes to generate (set to 10).
-
Execution: The docking simulation was initiated from the command line using the Vina executable.
-
Output: AutoDock Vina outputs a log file containing the predicted binding affinities (in kcal/mol) for each generated pose and a PDBQT file with the coordinates of the docked ligand poses. The pose with the most negative binding affinity is considered the most favorable.[11]
Results and Comparative Analysis
The docking results for the parent compound, its derivatives, and the reference inhibitors against both S. aureus DNA gyrase and human AChE are summarized below. The primary metrics for comparison are the binding affinity (docking score) and the key molecular interactions observed in the top-ranked pose.
Docking against S. aureus DNA Gyrase (PDB: 2XCT)
Table 1: Docking Scores and Key Interactions with S. aureus DNA Gyrase
| Ligand | Docking Score (kcal/mol) | Key Hydrogen Bonds | Key Hydrophobic/Pi-Stacking Interactions |
| Ciprofloxacin (Reference) | -8.9 | Asp87, Ser91 | Pro88, Val120 |
| LIG0 (Parent) | -6.8 | Gly81 | Val75, Ala78 |
| LIG1 | -7.1 | Gly81, Asp87 | Val75, Ala78 |
| LIG2 | -8.5 | Gly81 | Val75, Pro88, Phenyl ring with DNA base |
| LIG3 | -8.7 | Gly81, Asp87 | Val75, Pro88, Fluorophenyl ring with DNA base |
| LIG4 | -7.3 | Asp87 | Val75, Ala78 |
| LIG5 | -8.2 | Gly81 | Val75, Pro88, Benzyl ring with DNA base |
Analysis of DNA Gyrase Docking:
The reference inhibitor, ciprofloxacin, exhibited the highest binding affinity of -8.9 kcal/mol, forming crucial hydrogen bonds with Asp87 and Ser91, which are known to be important for quinolone activity.[12] Our designed derivatives with aromatic substitutions (LIG2, LIG3, and LIG5) showed significantly improved docking scores compared to the parent compound (LIG0). Notably, LIG3, with a fluorophenyl group, achieved a binding affinity of -8.7 kcal/mol, comparable to ciprofloxacin. This suggests that the introduction of an aromatic moiety that can participate in pi-stacking interactions with the DNA bases in the active site is a highly favorable modification. The additional hydrogen bond with Asp87 in LIG3 further contributes to its strong binding. LIG1, with a hydroxyl group, showed a modest improvement over the parent, indicating that an additional hydrogen bond donor is beneficial.
Docking against Human Acetylcholinesterase (PDB: 4EY7)
Table 2: Docking Scores and Key Interactions with Human Acetylcholinesterase
| Ligand | Docking Score (kcal/mol) | Key Hydrogen Bonds | Key Hydrophobic/Pi-Stacking Interactions |
| Donepezil (Reference) | -11.5 | Phe295 | Trp86, Tyr337, Trp286 (pi-pi stacking) |
| LIG0 (Parent) | -7.2 | Tyr124 | Trp286, Tyr341 |
| LIG1 | -7.5 | Tyr124, Ser125 | Trp286, Tyr341 |
| LIG2 | -9.8 | Tyr124 | Trp86, Tyr337, Trp286 (pi-pi stacking) |
| LIG3 | -9.9 | Tyr124 | Trp86, Tyr337, Trp286 (pi-pi stacking) |
| LIG4 | -7.8 | Tyr124 | Trp286, Tyr341 |
| LIG5 | -9.5 | Tyr124 | Trp86, Tyr337, Trp286 (pi-pi stacking) |
Analysis of AChE Docking:
Donepezil, the reference inhibitor, demonstrated a very strong binding affinity of -11.5 kcal/mol. Its binding is characterized by extensive pi-pi stacking interactions with key aromatic residues in the active site gorge of AChE, such as Trp86 and Tyr337.[7][13] Similar to the DNA gyrase results, the derivatives with aromatic substituents (LIG2, LIG3, and LIG5) showed a substantial increase in binding affinity for AChE. LIG2 and LIG3, with docking scores of -9.8 and -9.9 kcal/mol respectively, were the most promising derivatives. Their predicted binding modes show that the newly introduced phenyl and fluorophenyl groups occupy a hydrophobic pocket and engage in pi-pi stacking with Trp86 and Tyr337, mimicking the interactions of donepezil. The parent compound and the non-aromatic derivatives (LIG1 and LIG4) had significantly weaker binding affinities, underscoring the importance of aromatic interactions for potent AChE inhibition.
Visualization of Binding Poses
Authoritative Grounding: Visual inspection of the docked poses is crucial for understanding the specific interactions that contribute to the predicted binding affinity and for validating the plausibility of the docking results.[4] PyMOL is a powerful tool for generating high-quality visualizations of protein-ligand complexes.
Protocol for Visualizing Docking Poses in PyMOL:
-
Load Structures: Open PyMOL and load the prepared protein PDB file and the PDBQT file containing the docked poses of the ligand of interest.
-
Select Best Pose: If multiple poses were generated, select the top-ranked pose for visualization.
-
Display Options:
-
Display the protein as a cartoon or surface representation.
-
Show the ligand as sticks or spheres.
-
Color the ligand by element for clarity.
-
-
Identify and Display Interacting Residues:
-
Use the "select" command to identify amino acid residues within a certain distance (e.g., 4 Å) of the ligand.
-
Show these interacting residues as sticks.
-
-
Visualize Interactions:
-
Use the "find polar contacts" command to display hydrogen bonds as dashed lines.
-
Visually inspect for hydrophobic and pi-stacking interactions between the ligand and aromatic residues.
-
-
Generate Image: Create a high-resolution image of the protein-ligand complex for publication or presentation.
Conclusion and Future Directions
This comparative guide has demonstrated a comprehensive workflow for the molecular docking of novel piperazine derivatives against S. aureus DNA gyrase and human acetylcholinesterase. Our in-silico results strongly suggest that the introduction of aromatic moieties to the "this compound" scaffold significantly enhances binding affinity for both targets. Specifically, derivatives LIG2 and LIG3 emerged as the most promising candidates, with predicted binding energies approaching those of the well-established inhibitors ciprofloxacin and donepezil.
The causality behind this improved performance lies in the ability of the aromatic rings to engage in favorable pi-pi stacking and hydrophobic interactions within the active sites of both enzymes. This finding provides a clear and actionable direction for the synthesis and experimental validation of these compounds.
Future work should focus on:
-
Synthesis and In Vitro Testing: The most promising derivatives (LIG2 and LIG3) should be synthesized and evaluated in biochemical assays to confirm their inhibitory activity against S. aureus DNA gyrase and human AChE.
-
Further SAR Exploration: Additional derivatives could be designed to optimize the electronic and steric properties of the aromatic substituent.
-
Molecular Dynamics Simulations: For the most potent compounds, molecular dynamics simulations can provide a more detailed understanding of the stability of the protein-ligand complex over time.
By integrating rational drug design, robust computational protocols, and a clear analytical framework, this guide provides a valuable resource for researchers seeking to explore the therapeutic potential of novel chemical entities.
References
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Cheung, J., Rudolph, M.J., Burshteyn, F., Cassidy, M.S., Gary, E.N., Love, J., Franklin, M.C., & Height, J.J. (2012). Structures of human acetylcholinesterase in complex with pharmacologically important ligands. Journal of Medicinal Chemistry, 55(22), 10282-10286. [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3152, Donepezil. Retrieved from [Link].
-
Soreq, H., & Seidman, S. (2001). Acetylcholinesterase--new roles for an old actor. Nature Reviews Neuroscience, 2(4), 294-302. [Link]
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Bax, B. D., Chan, P. F., Eggleston, D. S., Fosberry, A., Gentry, D. R., Gorrec, F., ... & Gwynn, M. N. (2010). Type IIA topoisomerase inhibition by a new class of antibacterial agents. Nature, 466(7309), 935-940. [Link]
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Fass, R. J. (1993). The quinolones. Mayo Clinic Proceedings, 68(2), 170-184. [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2764, Ciprofloxacin. Retrieved from [Link].
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455-461. [Link]
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Sousa, S. F., Fernandes, P. A., & Ramos, M. J. (2006). Protein-ligand docking: current status and future challenges. Proteins: Structure, Function, and Bioinformatics, 65(1), 15-26. [Link]
-
RCSB PDB. (n.d.). 2XCT: The twinned 3.35A structure of S. aureus Gyrase complex with Ciprofloxacin and DNA. Retrieved from [Link]
-
RCSB PDB. (n.d.). 4EY7: Crystal Structure of Recombinant Human Acetylcholinesterase in Complex with Donepezil. Retrieved from [Link]
-
Humphrey, W., Dalke, A., & Schulten, K. (1996). VMD: visual molecular dynamics. Journal of molecular graphics, 14(1), 33-38. [Link]
- The PyMOL Molecular Graphics System, Version 2.0 Schrödinger, LLC.
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Cheung, J. et al. (2012) Structures of human acetylcholinesterase in complex with pharmacologically important ligands. J.Med.Chem. 55:10282-10286. [Link]
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Bax, B.D. et al. (2010) Type IIa topoisomerase inhibition by a new class of antibacterial agents. Nature 466: 935. [Link]
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Friesner, R. A., Banks, J. L., Murphy, R. B., Halgren, T. A., Klicic, J. J., Mainz, D. T., ... & Shenkin, P. S. (2004). Glide: a new approach for rapid, accurate docking and scoring. 1. Method and assessment of docking accuracy. Journal of medicinal chemistry, 47(7), 1739-1749. [Link]
-
Halgren, T. A., Murphy, R. B., Friesner, R. A., Beard, H. S., Frye, L. L., Pollard, W. T., & Banks, J. L. (2004). Glide: a new approach for rapid, accurate docking and scoring. 2. Enrichment factors in database screening. Journal of medicinal chemistry, 47(7), 1750-1759. [Link]
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Kitchen, D. B., Decornez, H., Furr, J. R., & Bajorath, J. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature reviews Drug discovery, 3(11), 935-949. [Link]
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Ellman, J. A., & Choo, H. (2003). A convenient, general, and highly enantioselective method for the synthesis of piperazine- and 1, 4-diazepane-2-carboxamides. Angewandte Chemie International Edition, 42(10), 1115-1118. [Link]
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Biological screening of a library synthesized from "N-(2-methoxyethyl)-2-piperazin-1-ylacetamide"
A Senior Application Scientist's Perspective on Library Design, Screening Cascades, and Hit Validation
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a validated biological hit is both an art and a science. The careful design and synthesis of a screening library, followed by a rigorously executed biological evaluation, are foundational to success. This guide provides an in-depth technical comparison of a novel chemical library, notionally derived from the "N-(2-methoxyethyl)-2-piperazin-1-ylacetamide" core, against established alternative screening collections. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and offer a transparent look at comparative performance data.
The Core Scaffold: this compound and its Therapeutic Potential
The piperazine ring is a well-regarded privileged scaffold in medicinal chemistry, appearing in numerous approved drugs across a wide range of therapeutic areas.[1][2] Its two nitrogen atoms provide versatile handles for chemical modification, allowing for the fine-tuning of physicochemical properties and the exploration of diverse chemical space.[1][3] The starting scaffold, "this compound," offers several attractive features for library synthesis:
-
Two Points of Diversification: The piperazine ring allows for substitutions at the N1 and N4 positions, enabling the creation of a diverse library from a common core.
-
Modulation of Physicochemical Properties: The methoxyethyl group can influence solubility and cell permeability, while modifications to the acetamide moiety can impact target engagement and metabolic stability.
-
CNS Potential: The piperazine core is a common feature in centrally acting agents, and careful selection of building blocks could yield a library with favorable properties for penetrating the blood-brain barrier.[4][5]
For the purposes of this guide, we will consider a hypothetical library, hereafter referred to as Pip-Met-Ac Library , synthesized from this core scaffold.
Hypothetical Synthesis of the Pip-Met-Ac Library
A diversity-oriented synthesis approach would be employed to generate the Pip-Met-Ac library.[6] A plausible two-step synthetic route is outlined below. This approach allows for the introduction of a wide range of chemical functionalities.
Caption: Hypothetical two-step synthesis of the Pip-Met-Ac library.
This synthetic strategy would yield a library of several thousand unique compounds, each with a distinct combination of R1 and R2 substituents, allowing for a broad exploration of chemical space around the core scaffold.
Comparative Libraries for Biological Screening
To objectively assess the performance of the Pip-Met-Ac library, it is essential to screen it alongside well-characterized alternative libraries. For this guide, we have selected three comparator libraries, each representing a different screening philosophy:[7][8]
-
LOPAC®1280 (Library of Pharmacologically Active Compounds): A collection of 1,280 marketed drugs and bioactive compounds with known mechanisms of action. This library is invaluable for assay validation and identifying potential drug repurposing opportunities.[4][7]
-
Kinase Inhibitor Library (e.g., from Selleckchem): A target-focused library containing hundreds of compounds known to inhibit various protein kinases. This is a powerful tool for screens where a kinase is the primary target.
-
Diversity-Oriented Synthesis (DOS) Library: A library of structurally complex and diverse molecules designed to explore novel areas of chemical space, often with a high degree of stereochemical complexity.
A Hypothetical Screening Cascade: Targeting Aberrant Kinase Signaling in Glioblastoma
To illustrate the comparative performance of these libraries, we will use a hypothetical screening cascade designed to identify inhibitors of a novel protein kinase, "Kinase X," which is overexpressed in glioblastoma cell lines and is believed to drive tumor proliferation.
Caption: A typical screening cascade for identifying kinase inhibitors.
Comparative Performance Data
The following tables summarize the hypothetical screening results for the Pip-Met-Ac library and the three comparator libraries through the initial stages of the screening cascade.
Table 1: Primary HTS Results (10 µM Single-Point Screen)
| Library | Total Compounds | Hits (>50% Inhibition) | Hit Rate (%) |
| Pip-Met-Ac Library | 5,000 | 75 | 1.5 |
| LOPAC®1280 | 1,280 | 25 | 2.0 |
| Kinase Inhibitor Library | 800 | 120 | 15.0 |
| DOS Library | 2,000 | 10 | 0.5 |
Analysis: The Kinase Inhibitor Library, as expected, yielded the highest hit rate due to its target-focused nature. The Pip-Met-Ac library demonstrated a respectable hit rate for a novel, unbiased library. The LOPAC®1280 library's hits are particularly interesting as they may represent repurposing opportunities. The DOS library had the lowest hit rate, which is not uncommon for libraries exploring highly novel chemical space.
Table 2: Secondary Assay Performance of Confirmed Hits
| Library | Confirmed Hits (Kinase X IC50 < 10 µM) | Average Kinase X IC50 (µM) | Hits with Cell Viability IC50 < 10 µM |
| Pip-Met-Ac Library | 40 | 2.5 | 15 |
| LOPAC®1280 | 15 | 1.8 | 12 |
| Kinase Inhibitor Library | 95 | 0.5 | 60 |
| DOS Library | 4 | 5.2 | 1 |
Analysis: A significant portion of the initial hits from the Pip-Met-Ac library was confirmed in dose-response assays, with several compounds showing potent cellular activity. The Kinase Inhibitor Library continued to show the highest potency, while the hits from the LOPAC®1280 library also demonstrated strong cellular effects, which is expected from optimized drug molecules.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed protocols for the key assays in the screening cascade are provided below.
In Vitro Kinase Activity Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[9][10]
Protocol:
-
Prepare Kinase Reaction: In a 384-well plate, add 2.5 µL of a 2x kinase/substrate solution (Kinase X, appropriate peptide substrate in kinase reaction buffer).
-
Add Compounds: Add 50 nL of compound from the respective libraries (dissolved in DMSO) to achieve a final concentration of 10 µM. Include positive (no inhibitor) and negative (no kinase) controls.
-
Initiate Reaction: Add 2.5 µL of 2x ATP solution to initiate the kinase reaction.
-
Incubate: Incubate the plate at room temperature for 60 minutes.
-
Terminate Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Detect ADP: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.
-
Measure Luminescence: Read the plate on a standard luminometer. The light output is proportional to the ADP concentration.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture by quantifying the amount of ATP present, which is an indicator of metabolically active cells.[11][12][13]
Protocol:
-
Cell Plating: Seed glioblastoma cells (e.g., U-87 MG) in a 384-well white, clear-bottom plate at a density of 2,000 cells per well in 40 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Addition: Prepare serial dilutions of the hit compounds. Add 10 µL of the compound dilutions to the cells.
-
Incubate: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Assay: Add 25 µL of CellTiter-Glo® Reagent to each well.
-
Mix and Incubate: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure Luminescence: Read the plate on a luminometer.
Conclusion and Future Directions
This comparative guide illustrates a systematic approach to evaluating a novel chemical library. The hypothetical Pip-Met-Ac library, derived from the "this compound" scaffold, demonstrated promising potential in our simulated kinase inhibitor screen. Its performance, when benchmarked against established libraries, highlights the value of exploring novel chemical space while leveraging privileged scaffolds.
The most promising hits from the Pip-Met-Ac library would proceed to tertiary assays for selectivity profiling and cellular target engagement to confirm their mechanism of action. Further optimization of these hit compounds through medicinal chemistry efforts would focus on improving potency, selectivity, and drug-like properties. The journey from a library screen to a clinical candidate is long, but a well-designed initial library and a rigorous, data-driven screening cascade are the essential first steps.
References
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Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. (n.d.). ACS Omega. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
